Amiodarone's antiarrhythmic effect comes from its combined actions on multiple ion channels and receptors, which work to stabilize the cardiac membrane and suppress arrhythmogenic foci.
The following diagram illustrates how this compound affects the cardiac action potential through its multi-channel blocking actions.
This compound's multi-channel blockade alters multiple phases of the cardiac action potential.
For researchers, understanding the experimental methodologies used to study this compound and its emerging mechanisms is crucial.
Research into this compound's effects employs various models.
The extensive tissue distribution and iodine content of this compound underlie its complex toxicity profile.
| Organ System | Adverse Effect | Monitoring Recommendation |
|---|---|---|
| Pulmonary | Pulmonary fibrosis, chronic interstitial pneumonitis, ARDS [1] | Baseline and periodic chest X-rays; pulmonary function tests [1] |
| Endocrine | Hypothyroidism, Hyperthyroidism (Type I & II) [1] | Baseline TSH; monitor every 3-6 months [1] |
| Hepatic | Asymptomatic transaminase elevation, hepatitis, cirrhosis [1] | Baseline LFTs; monitor every 3-6 months [1] |
| Ocular | Corneal micro-deposits (>90%), optic neuritis/neuropathy [1] | Baseline ophthalmologic exam [1] |
| Dermal | Photosensitivity, blue-gray skin discoloration [1] [4] | Clinical examination, sun protection advice [1] |
| Neurological | Peripheral neuropathy, ataxia, tremor, sleep disturbances [1] | Clinical examination and patient history [1] |
Efforts to mitigate this compound's limitations are a key area of research.
This compound remains a cornerstone for managing complex arrhythmias. Its multifaceted pharmacology offers both therapeutic benefits and significant toxicity challenges. Ongoing research into its novel mechanisms, active metabolites, and advanced drug delivery systems aims to enhance its therapeutic profile and expand its clinical applications.
The table below summarizes the core pharmacokinetic parameters of this compound, compiled from clinical studies.
| Parameter | Reported Values / Range | Notes & Context |
|---|---|---|
| Bioavailability | 20% - 80% [1] [2] [3] | Erratic and unpredictable absorption. Enhanced by co-administration with a high-fat meal. [3] |
| Volume of Distribution (Vd) | 0.9 - 148 L/kg (single dose) [2] V1/F = 882 L; V2/F = 12,700 L (long-term therapy) [4] | Extremely large, indicating extensive tissue distribution. A multi-compartment model best describes its kinetics. [4] [3] | | Terminal Elimination Half-Life | 9 - 77 days [1] ~55 days (population estimate, long-term therapy) [4] 58 days (range 15-142 days) [5] | Long and variable, secondary to slow mobilization from adipose tissue. [1] | | Protein Binding | ~96% [2] [5] | Highly protein-bound. | | Primary Metabolic Pathway | Hepatic (CYP3A4, CYP2C8) [6] [3] | Forms active metabolite, desethylthis compound (MDEA). [1] [3] | | Primary Excretion Route | Biliary / Feces [5] [3] | Not significantly renally excreted. |
This compound's high lipophilicity drives its complex, multi-compartment distribution model, which is key to understanding its pharmacokinetics. The following diagram illustrates the sequential distribution and elimination process.
This multi-compartment distribution explains the need for a loading dose regimen to achieve rapid therapeutic effects and the exceptionally long terminal half-life. [1] [3] Elimination occurs in the reverse sequence, with the drug slowly mobilizing from the deep tissue reservoir. [3]
For research and development purposes, understanding the methodologies used to derive pharmacokinetic data is essential. The following table outlines key experimental approaches from recent studies.
| Study Focus | Methodology Summary | Model & Analysis |
|---|
| Population PK of Long-Term Therapy [4] | - Data: 605 serum concentration observations (this compound & metabolite) from 77 patients over ~2 years.
The unique pharmacokinetics of this compound present specific challenges and considerations:
Amiodarone's effects vary based on the administration route. Intravenous administration shows prominent Class I, II, and IV effects, while the oral formulation and its active metabolite, desethylthis compound, build up over time to exert a more potent Class III effect [1]. A key to its efficacy and low rate of torsade de pointes despite QT prolongation is this multi-channel blockade, which prevents the heterogeneous repolarization that can trigger arrhythmias [1].
The diagram below illustrates how this compound's multi-channel blockade modifies the cardiac action potential.
This compound's multi-channel blockade alters the cardiac action potential.
Key experimental findings that elucidate this mechanism include:
This compound's impact varies significantly across different cardiac tissues, as detailed in the table below. This non-uniform effect is central to its therapeutic application.
| Cardiac Tissue | Electrophysiological Effects | Quantitative Changes (Animal/Human Data) |
|---|---|---|
| Sinoatrial (SA) Node | ↓ Spontaneous firing rate (negative chronotropy) [3] [4]. | Sinus rate lowered by 36% in dogs (10 mg/kg IV) [3]. |
| Atrial Muscle | ↑ Monophasic Action Potential (MAP) duration, ↑ Effective Refractory Period (ERP), slowed conduction [3]. | MAP duration ↑ 9%, ERP ↑ 22-27% in dogs [3]. |
| Atrioventricular (AV) Node | Markedly ↓ conduction velocity, ↑ refractory period [3] [5]. | AH interval ↑ 44%; can induce Wenckebach block or total AV block during rapid pacing [3]. |
| Accessory Pathway (AP) | ↑ Antegrade and retrograde refractory period, though effect may be less than on AV node [5] [6]. | AERP-AP ↑ 23.2 ms, RERP-AP ↑ 18.5 ms in humans (300 mg IV) [6]. |
| Ventricular Muscle | ↑ Monophasic Action Potential duration and Effective Refractory Period [3]. | MAP duration ↑ 25%, ERP ↑ 8-14% in dogs [3]. |
| Purkinje Fibers | Prolongs action potential duration; weak use-dependent Vmax suppression [1]. | Data from specific Purkinje fiber experiments not provided in search results. |
For researchers in drug development, it is critical to understand that this compound serves as a paradigm for developing new antiarrhythmic drugs due to its high efficacy but also its challenging side-effect profile [2]. This has driven efforts to create analogues like dronedarone, which was designed by removing the iodine moiety and modifying the side chain to eliminate organ toxicity while retaining electrophysiological efficacy [2].
This compound remains the most effective drug for maintaining sinus rhythm in atrial fibrillation, with its unrivalled efficacy attributed to its multi-faceted mechanism of action [2]. Research into its effects, especially in complex scenarios like pre-excited atrial fibrillation, continues to refine its clinical application [5] [6].
Amiodarone's molecular structure is the foundation of its pharmacological and toxicological profile.
The table below summarizes the key chemical properties of this compound.
| Property | Description |
|---|---|
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-{4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone [4] |
| Molecular Formula | C25H29I2NO3 (Free base) [4] |
| Molecular Weight | 645.32 g/mol (Free base) [4] |
| Iodine Content | ~37% by weight [1] [5] |
| Structural Motifs | Benzofuran ring, diiodinated benzene ring, carbonyl group, diethylaminoethyl ether side chain [4] [3] |
The physical and pharmacokinetic properties of this compound lead to massive and persistent iodine accumulation in the body.
The high iodine load and structural mimicry of thyroid hormone underlie this compound's complex effects on thyroid function, which can lead to both hypothyroidism and thyrotoxicosis. The following diagram illustrates the key pathways involved in this compound-induced thyroid dysfunction.
This compound disrupts thyroid function via iodine excess and hormone mimicry, leading to hypothyroidism (AIH) or two types of thyrotoxicosis (AIT).
The table below compares the two main types of this compound-induced thyrotoxicosis (AIT).
| Feature | Type 1 AIT | Type 2 AIT |
|---|---|---|
| Underlying Mechanism | Iodine-induced excess hormone synthesis (Jod-Basedow phenomenon) in abnormal thyroid gland [1] | Destructive thyroiditis releasing preformed hormone from previously normal gland [1] |
| Pre-existing Abnormality | Common (e.g., latent Graves', nodular goiter) [1] | Typically absent [1] |
| Primary Treatment | Thionamides (Methimazole, PTU); may add potassium perchlorate [1] | Glucocorticoids [1] |
Research and clinical management of this compound's effects involve specific diagnostic and experimental methods.
| Condition | TSH | Free T4 | Total T3 / Free T3 | Reverse T3 (rT3) |
|---|---|---|---|---|
| Early Therapy (Euthyroid) | Transient increase, then normal | Increased | Decreased (~20-25%) | Increased |
| This compound-Induced Hypothyroidism (AIH) | Increased | Decreased | Normal or decreased | Variable |
| This compound-Induced Thyrotoxicosis (AIT) | Suppressed | Increased | Increased | Increased |
This compound's structure as an iodine-rich benzofuran derivative is a prime example of a drug's pharmacophore being intrinsically linked to its mechanism-based toxicity. Future research directions include the continued development of novel benzofuran-based antiarrhythmics devoid of iodine and the clinical application of advanced imaging to monitor tissue-level drug accumulation and prevent toxicity.
The table below summarizes key quantitative findings on the tissue distribution and accumulation of amiodarone and its active metabolite, desethylthis compound.
| Aspect | Findings | Source/Model |
|---|---|---|
| General Distribution Pattern (in decreasing order of concentration) | Lung > Liver > Thyroid Gland > Kidney > Heart > Adipose Tissue > Muscle Tissue > Brain [1] | Rat, single oral dose [1] |
| Tissue-to-Plasma Concentration Ratio (this compound) | Lung: 60-100; Other tissues (except brain): 3-60 [1] | Rat, single oral dose [1] |
| Adipose Tissue Concentration vs. Plasma | 4 to 226 times higher (mean 55x) than in plasma [2] | Human, chronic therapy [2] |
| Accumulation in Adipose Tissue | Marked increase after chronic administration [1] | Rat, chronic oral administration [1] |
Understanding this compound's tissue distribution relies on specific methodologies for measuring drug concentrations in various tissues.
This method allows for the in vivo sampling of the deep compartment in patients [2].
Rodent studies provide comprehensive data on distribution across multiple organs [1].
The distribution process of this compound in the body occurs in distinct phases, moving from the bloodstream into a large deep compartment. The following diagram illustrates this multi-compartment distribution model and the associated experimental methods for studying it.
This compound distribution follows a three-phase, multi-compartment model [3] [4]:
The table below summarizes the key processes involved in the elimination of this compound.
| Process | Description | Key Enzymes/Proteins Involved | Primary Excretion Route & Percentage |
|---|---|---|---|
| Metabolism | Extensive hepatic metabolism, primarily via CYP450 enzymes and alcohol dehydrogenase. [1] [2] [3] | CYP3A4, CYP2C8, Alcohol Dehydrogenase [1] [4] | Information not provided in search results |
| Biliary Excretion | The parent drug and its metabolites are actively secreted into the bile and eliminated through the feces. [1] [2] [4] | Information not provided in search results | >90% of administered dose [4] |
| Renal Excretion | Plays a negligible role; minimal unchanged drug in urine. [2] [5] [6] | Information not provided in search results | <1% of administered dose [5] [6] |
The central role of the liver in processing this compound is illustrated in the following workflow:
Overview of this compound's hepatic processing and elimination.
This compound's metabolism involves multiple pathways, generating a diverse range of metabolites.
The major Phase I reactions include:
The following diagram illustrates the relationships between these metabolic pathways and the key enzymes involved:
Key metabolic pathways and enzymes for this compound.
The following methodology, adapted from a key research study, details how to identify this compound metabolites in human bile. [3]
Objective: To identify the structures of this compound metabolites in human bile using Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS).
Materials:
Procedure:
The table below consolidates critical quantitative data essential for modeling and drug development.
| Parameter | Value / Range | Significance & Context |
|---|---|---|
| Bioavailability | 22% - 86% (average 35-65%) [1] [2] [5] | Highly variable and erratic; enhanced 2.3 to 3.8-fold by high-fat meals. [1] [7] |
| Elimination Half-life | 58 days (range 15-142 days) [1] [8] [9] | Extremely long due to deep tissue storage; dictates a very slow onset/offset of action. |
| Volume of Distribution | ~60 L/kg (mean, highly variable) [1] [4] | Massive distribution, indicating extensive tissue binding far exceeding plasma volume. |
| Protein Binding | ~96% [1] [8] | Primarily to albumin and lipoproteins; indicates high plasma binding. |
| Total Body Clearance | 0.10 - 0.77 L/min (after IV dose) [1] [5] | Relatively low clearance, consistent with the long half-life. |
This compound is a potent Class III antiarrhythmic agent with complex pharmacokinetics, necessitating a multi-phase dosing strategy involving loading and maintenance doses to achieve rapid therapeutic effect while minimizing toxicity [1] [2]. The tables below summarize the standardized dosing regimens for intravenous (IV) and oral administration.
Table 1: Intravenous (IV) this compound Dosing Protocols
| Indication | Loading Dose | Maintenance Infusion | Maximum Dose & Notes |
|---|---|---|---|
| Life-threatening Ventricular Arrhythmias (VF/pulseless VT) [1] [3] | 300 mg IV/IO push (single dose) [1]. | Not applicable immediately after bolus. If rhythm stabilizes, follow regimen for stable VT below. | For refractory VF/pVT, a subsequent 150 mg IV push may be given [3]. |
| Stable Wide-Complex Tachycardia / Recurrent VT [1] [3] | 150 mg IV over 10 minutes [1]. | After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for the subsequent 18 hours [1] [3]. | Initial infusion rate should not exceed 30 mg/min [3]. Mean doses >2100 mg in first 24h increase hypotension risk [3]. |
| Atrial Fibrillation (Rhythm Control) [1] | 150 mg IV over 10 minutes. | After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for 18 hours. May be reduced to 0.25 mg/min after 24 hours if needed. | An alternative regimen for rate control is a 300 mg dose over 1 hour, followed by an infusion of 10-50 mg/h for 24 hours [1]. |
Table 2: Oral this compound Dosing Protocols
| Indication | Loading Dose (Oral) | Maintenance Dose (Oral) | Notes |
|---|---|---|---|
| Life-threatening Ventricular Arrhythmias [1] [3] | 800 - 1600 mg/day in divided doses for 1 to 3 weeks (or until adequate control/ side effects occur) [1] [3]. | After loading: 600 - 800 mg/day for one month, then 400 mg/day [1] [3]. | Doses ≥1000 mg/day should be divided. Total daily dose is typically given once daily or in two divided doses with meals to improve GI tolerance [1] [3]. |
| Atrial Fibrillation [1] [2] | 600 - 800 mg/day in divided doses until a total of 10 g has been administered [2]. | 200 mg/day [2] or 100 - 200 mg/day [1]. | Lower maintenance doses (100-200 mg/day) are commonly used and are associated with a better safety profile [1] [4]. |
This protocol outlines a methodology for evaluating the antiarrhythmic efficacy and long-term safety of this compound in a pre-clinical setting, adaptable for comparative studies with novel compounds.
1. Objective: To determine the efficacy of this compound in suppressing induced arrhythmias and to characterize its chronic toxicity profile related to pulmonary, hepatic, and thyroid function.
2. Test System: Animal models susceptible to electrically or pharmacologically induced ventricular tachyarrhythmias. Models with impaired cardiac function (e.g., post-myocardial infarction) may be used for greater clinical translatability.
3. Formulation and Administration:
4. Experimental Workflow: The following diagram illustrates the key phases and decision points in a comprehensive this compound study protocol.
5. Key Measurements and Data Collection:
In the ACLS algorithm for VF and pulseless VT, amiodarone is indicated after initial shocks and vasopressors have failed to achieve Return of Spontaneous Circulation (ROSC) [1] [2].
Standard Dosing Protocol:
Table 1: Intravenous this compound in the VF/pVT ACLS Algorithm
| Step in Algorithm | Action | This compound Administration |
|---|---|---|
| 1 | CPR, Defibrillation x1 | |
| 2 | CPR, Vasopressor (Epinephrine) | |
| 3 | Defibrillation x1 | |
| 4 | CPR, Vasopressor (Epinephrine) | |
| 5 | Defibrillation x1 | 300 mg IV/IO push |
| 6+ | Continue cycles of CPR & Defibrillation | Consider 150 mg IV/IO once |
After ROSC or conversion to a perfusing rhythm, a maintenance infusion is often initiated to prevent arrhythmia recurrence [3] [4].
Post-ROSC Maintenance Infusion:
The use of IV this compound in shock-refractory VF/pVT is supported by evidence showing it improves short-term outcomes.
Table 2: Summary of Key Clinical Evidence for IV this compound
| Study Type / Context | Key Finding | Reference / Population |
|---|---|---|
| ACLS Guideline | First-choice antiarrhythmic for persistent VF/pVT resistant to CPR, defibrillation, and epinephrine. | [5] |
| Out-of-Hospital Cardiac Arrest | Compared to lidocaine, this compound was associated with a higher rate of ROSC and improved survival to hospital admission. | [4] |
| Prophylaxis in Cardiac Surgery | In patients with left ventricular hypertrophy, prophylactic IV this compound (150 mg) significantly reduced the incidence of reperfusion VF after aortic cross-clamp release. | [6] |
This compound is a potent antiarrhythmic but requires careful attention to its pharmacology and safety profile.
Mechanism of Action: this compound is primarily a Class III antiarrhythmic, blocking potassium channels to prolong the action potential and refractory period. It also possesses Class I (sodium channel blockade), Class II (non-competitive beta-blockade), and Class IV (calcium channel blockade) properties [5] [7] [8].
Adverse Reactions by Route of Administration: Real-world pharmacovigilance data indicates that adverse event (AE) profiles and timing differ significantly between intravenous and oral administration [8]:
Drug Interactions: this compound inhibits cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4) and P-glycoprotein [5]. This significantly increases plasma levels of:
For researchers investigating this compound or novel antiarrhythmics, the following protocol from a clinical trial serves as a robust methodological template [6].
Objective: To evaluate the efficacy of prophylactic intravenous this compound in reducing reperfusion Ventricular Fibrillation (rVF) after aortic cross-clamp (ACC) release in patients with left ventricular hypertrophy (LVH) undergoing open-heart surgery.
Study Design:
Methodology:
The following workflow diagram visualizes the experimental design.
Intravenous this compound remains a critical, evidence-based intervention for terminating shock-refractory VF and pulseless VT within the ACLS framework. Its complex pharmacology, characterized by multi-channel blockade, demands careful attention to dosing, administration routes, and drug interactions. Future research should continue to refine its use and explore its role alongside non-pharmacological therapies like ICDs.
Atrial fibrillation (AF) represents the most common clinically significant cardiac arrhythmia worldwide, accounting for approximately one-third of hospitalizations due to rhythm disturbances and affecting about 1% of the adult population. The management of AF primarily centers around two fundamental strategies: rate control (controlling ventricular response rate while remaining in AF) and rhythm control (restoring and maintaining sinus rhythm). For decades, the preference leaned toward rate control due to concerns about antiarrhythmic drug toxicity and early clinical trials demonstrating its non-inferiority. However, recent evidence from trials such as EAST-AFNET 4 has shifted this paradigm, showing that early rhythm control initiated within one year of AF diagnosis is associated with reduced risks of cardiovascular death, stroke, and hospitalization for heart failure or acute coronary syndrome [1].
Amiodarone occupies a unique position in AF management due to its efficacy profile and complex pharmacology. While formally approved by the FDA specifically for life-threatening ventricular arrhythmias, this compound is widely used off-label for both rate and rhythm control in AF, particularly in patients with structural heart disease or heart failure where other antiarrhythmics are contraindicated [2]. Its use requires careful consideration of risk-benefit ratios due to potentially serious extracardiac toxicities and new evidence regarding mortality risks compared to other antiarrhythmic agents [3]. These application notes provide comprehensive information on this compound's mechanisms, clinical applications, and experimental protocols to support researchers and drug development professionals in optimizing its therapeutic use.
The debate between rate and rhythm control strategies has evolved significantly with emerging clinical evidence:
Evidence Supporting Rate Control: Early trials including AFFIRM, RACE, PIAF, and STAF demonstrated that rate control was not inferior to rhythm control regarding mortality, with lower hospitalization rates and fewer adverse drug effects [1]. This approach remains preferred for asymptomatic patients, elderly individuals, those with long-standing AF, and patients with markedly enlarged left atria.
Evidence Supporting Rhythm Control: Recent trials including EAST-AFNET 4 have demonstrated that early rhythm control reduces cardiovascular deaths, strokes, and heart failure hospitalizations [1]. The Get With The Guidelines—Heart Failure registry showed rhythm control was associated with lower 1-year mortality in patients ≥65 years with AF and heart failure with preserved ejection fraction [1]. Catheter ablation has emerged as a particularly effective rhythm control strategy, demonstrating superiority over drug therapy in specific populations such as those with heart failure with reduced ejection fraction (CASTLE-AF, AATAC trials) [1].
Table 1: Summary of Key Clinical Trials Comparing Rate versus Rhythm Control Strategies
| Trial | Design | Population | Key Findings |
|---|---|---|---|
| AFFIRM [1] | RCT, 4060 patients | AF, mean age 70 | No survival difference; fewer hospitalizations with rate control |
| EAST-AFNET 4 [1] | RCT, 2789 patients | Early AF (<1 year) + CV risk factors | Lower CV death, stroke, HF hospitalization with rhythm control |
| CASTLE-AF [1] | RCT, 363 patients | AF + HFrEF | Lower mortality and HF hospitalization with ablation vs medical therapy |
| AATAC [1] | RCT, 203 patients | Persistent AF + HF | Higher sinus rhythm maintenance with ablation vs this compound (70% vs 34%) |
This compound's pharmacokinetic profile is notable for its variable absorption (22%-86% bioavailability), extensive tissue distribution due to high lipophilicity, and exceptionally long half-life (several weeks) that necessitates loading doses and complicates titration [2]. The following structured dosing protocols are recommended:
Oral Loading for Rhythm Control: Initiate with 600-800 mg daily in divided doses for 1-3 weeks until therapeutic effect or maximum of 10g total load, then reduce to 200-400 mg daily maintenance [2] [4]. Administration with meals enhances absorption and reduces gastrointestinal intolerance.
Intravenous Protocol for Acute Care: For urgent rhythm control, administer 150 mg IV over 10 minutes, followed by continuous infusion of 1 mg/min for 6 hours, then 0.5 mg/min for subsequent 18 hours [2]. For rate control in rapid AF, 300 mg IV over 1 hour followed by 10-50 mg/h for 24 hours [2].
Special Population Considerations: In hepatic impairment, dosage reduction is recommended; no adjustment is needed for renal impairment or dialysis [2]. For pediatric patients (all off-label), reference institutional PALS guidelines, typically 5-10 mg/kg daily orally for supraventricular arrhythmias [2].
Table 2: Mortality Risk Associated with this compound Versus Other Antiarrhythmic Drugs
| Parameter | This compound Group | Other AADs Group | Hazard Ratio (95% CI) |
|---|---|---|---|
| All-cause mortality (overall) [3] | 10.2% | 3.6% | 2.88 (2.64-3.15) |
| All-cause mortality (women) [3] | 12.1% | 3.7% | 3.38 (2.89-3.95) |
| All-cause mortality (men) [3] | 9.4% | 3.6% | 2.56 (2.30-2.85) |
| Mortality in AF + heart failure [3] | Increased | Reference | Significantly elevated |
| Mortality in AF + myocardial infarction [3] | Increased | Reference | Significantly elevated |
This compound exhibits complex multi-channel blocking effects that underlie its efficacy in both rate and rhythm control:
Primary Class III Activity: As a class III antiarrhythmic agent, this compound primarily blocks potassium rectifier currents (I(_Kr), I(_Ks)) responsible for cardiac repolarization during phase 3 of the action potential. This increases action potential duration and prolongs the effective refractory period in cardiac myocytes, reducing excitability and disrupting reentry circuits that sustain tachyarrhythmias [2]. Electrocardiographically, these effects manifest as prolongation of the QRS duration and QT interval [2].
Multi-Channel Blockade: Unlike other class III agents, this compound has additional effects including beta-adrenergic receptor blockade (beta-1), calcium channel blockade, and sodium channel inhibition [2]. These contribute to its ability to slow sinus node automaticity, reduce AV node conduction velocity, and suppress ectopic pacemaker activity, making it effective for both atrial and ventricular arrhythmias.
Metabolite Activity: The major metabolite, desethylthis compound (DEA), possesses independent antiarrhythmic properties and accumulates during chronic therapy, contributing to the overall pharmacologic effect [4]. The relationship between plasma concentrations of this compound/DEA and clinical effect is not well established, making routine therapeutic drug monitoring of limited utility [4].
Emerging research has revealed that this compound possesses significant immunomodulatory properties that may contribute to its therapeutic effects in inflammation-driven arrhythmogenesis:
T-Lymphocyte Modulation: this compound dose-dependently inhibits production of key inflammatory cytokines including IL-2, IL-4, TNF-α, and IFN-γ in activated human T-cells [5]. It also suppresses expression of T-cell activation markers CD25 (IL-2 receptor alpha) and CD69 [5]. These effects are mediated through downregulation of the transcription factors activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB), master regulators of inflammatory gene expression.
Signaling Pathway Inhibition: Molecular investigations demonstrate that this compound reduces activation of c-Jun NH2-terminal protein kinase (JNK) and P38 mitogen-activated protein kinase (MAPK), critical components of AP-1 signaling [5]. Additionally, it suppresses stimulus-induced I-kappa-B-alpha degradation, preventing NF-κB nuclear translocation and DNA binding [5].
Toll-like Receptor 3 Inhibition: Recent research shows this compound selectively inhibits the TLR3-mediated NF-κB signaling pathway by blocking organelle acidification, thereby reducing expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) in endothelial cells stimulated by viral mimetics [6]. This specific anti-inflammatory action may be particularly relevant in infection-associated arrhythmogenesis.
Diagram 1: this compound's immunomodulatory signaling pathways. This compound inhibits multiple signaling cascades (red arrows) that converge on AP-1 and NF-κB transcriptional activity, resulting in reduced inflammatory cytokine production and adhesion molecule expression.
Diagram 2: this compound's multi-channel blocking electrophysiological profile. This compound exhibits properties of all four Vaughan Williams antiarrhythmic classes, contributing to its efficacy in both rhythm control (primarily through K+ and Na+ channel blockade) and rate control (primarily through Ca2+ channel and β-adrenergic blockade).
This protocol details the isolation of human primary T-cells and assessment of this compound's immunomodulatory effects:
Primary T-Cell Isolation: Collect peripheral blood mononuclear cells (PBMCs) from healthy human volunteers (30-60 years old) using density gradient centrifugation (Ficoll-Paque). Incubate PBMCs with antibodies (anti-DR/L243, anti-CD11b/OKM1, anti-Mac1/LM2) for 30 minutes at 4°C, then wash with medium containing 0.1% FBS. Remove antibody-stained cells using magnetic beads conjugated with goat anti-mouse IgG. Repeat procedure to achieve >98% purity of CD3+ T-cells as verified by flow cytometry [5].
T-Cell Activation and this compound Treatment: Resuspend purified T-cells at 1×10^6 cells/mL in complete culture medium. Activate cells using: 5-20 ng/mL phorbol 12-myristate 13-acetate (PMA) + 1 µM ionomycin OR 10 µg/mL immobilized anti-CD3 mAb (OKT3) + 1 µg/mL soluble anti-CD28 mAb. Prepare this compound stock solution in ethanol and add to cultures at final concentrations of 1-5 µM simultaneously with activation stimuli. Include vehicle control (ethanol alone) and unstimulated control [5].
Cytotoxicity Assessment: Perform parallel cytotoxicity assays using: (1) Lactate dehydrogenase (LDH) release measurement according to manufacturer instructions (Roche), with calculation: % cytotoxicity = [(sample - medium control)/(high control - medium control)] × 100, where high control = cells treated with 1% Triton X-100; (2) MTT assay: incubate cells with/without this compound for 24h, add 25µL MTT (5mg/mL), incubate 2h at 37°C, add 100µL lysis buffer (20% SDS, 50% DMF), incubate 6h at 37°C, measure reduced MTT crystals with ELISA reader [5].
ELISA Protocol: Coat 96-well plates with anti-cytokine capture antibodies (100µL at 4µg/mL in PBS, pH 7.3) overnight at room temperature. Wash plates 3× with PBS-T (PBS + 0.05% Tween-20), then block with 1% BSA, 5% sucrose, 0.05% NaN3 in PBS for ≥1h. After washing, add 100µL cell culture supernatant to each well and incubate 24h. Wash plates, add biotinylated detection antibodies (100µL at 12.5ng/mL), incubate 2h at room temperature. Wash, add streptavidin-HRP (1:2000 dilution), incubate 20min. After final wash, add substrate (1:1 H2O2:tetramethylbenzidine), measure absorbance [5].
Flow Cytometry for Activation Markers: Harvest cells after 24-48h treatment, wash with PBS, stain with fluorochrome-conjugated antibodies against CD25, CD69, and appropriate isotype controls for 30min at 4°C. Analyze using flow cytometry with acquisition of ≥10,000 events per sample. Calculate percentage of positive cells and mean fluorescence intensity compared to controls [5].
Nuclear Extract Preparation: Harvest 2×10^7 cells after treatment, wash with ice-cold PBS, resuspend in 400µL hypotonic buffer (10mM HEPES pH7.9, 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, protease inhibitors). Incubate 15min on ice, add 25µL 10% NP-40, vortex 10sec. Centrifuge 30sec at 12,000×g, collect nuclear pellet. Resuspend in 50µL high-salt buffer (20mM HEPES pH7.9, 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, protease inhibitors), rock 15min at 4°C. Centrifuge 5min at 12,000×g, collect supernatant (nuclear extract) [5].
DNA Binding Reaction: Prepare 32P-end-labeled double-stranded oligonucleotides containing consensus AP-1 or NF-κB binding sequences. Incubate 5-10µg nuclear extract with 0.5-1ng labeled probe in binding buffer (10mM Tris pH7.5, 50mM NaCl, 1mM DTT, 1mM EDTA, 5% glycerol, 2µg poly(dI-dC)) for 20min at room temperature. For competition assays, include 100-fold excess unlabeled probe; for supershift assays, preincubate with specific antibodies [5].
Gel Electrophoresis and Detection: Load samples on 4% non-denaturing polyacrylamide gel in 0.5× TBE, electrophorese at 150V until dye front migrates appropriate distance. Dry gel, expose to phosphorimager screen or X-ray film, visualize DNA-protein complexes [5].
Plasmids and Transfection: Use luciferase reporter vectors containing multiple AP-1 or NF-κB binding sites upstream of minimal promoter. Culture Jurkat T-cells or other appropriate cell lines in complete medium. Transfect cells using lipofection or electroporation with reporter construct and internal control (e.g., Renilla luciferase under constitutive promoter) [5].
Treatment and Measurement: 24h post-transfection, treat cells with this compound (1-5µM) and appropriate stimuli (PMA/ionomycin or TNF-α). Harvest cells after 6-8h, lyse in passive lysis buffer. Measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system. Normalize firefly luciferase activity to Renilla activity for transfection efficiency [5].
Protein Extraction and Quantification: Lyse cells in RIPA buffer (50mM Tris pH8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors. Centrifuge at 12,000×g for 15min at 4°C, collect supernatant. Quantify protein using BCA assay [5].
Immunoblotting: Separate 20-50µg protein by SDS-PAGE, transfer to PVDF membrane. Block with 5% non-fat milk in TBST, incubate with primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-I-κBα, and loading control) overnight at 4°C. Wash, incubate with HRP-conjugated secondary antibodies, develop with enhanced chemiluminescence. Quantify band intensities using densitometry [5].
This compound's efficacy must be balanced against its substantial toxicity profile, which affects multiple organ systems and is often dose- and duration-dependent:
Pulmonary Toxicity (2-17%): Ranges from subacute cough to progressive pulmonary fibrosis. Monitor with chest radiography and pulmonary function tests including DLCO. Discontinue this compound and consider corticosteroid therapy for significant toxicity [4].
Thyroid Dysfunction: Hypothyroidism (6%) is more common than hyperthyroidism (2%). Monitor free T4 and TSH levels every 6 months. Hypothyroidism may be managed with levothyroxine supplementation while continuing this compound; hyperthyroidism may require antithyroid drugs or discontinuation of this compound [4].
Hepatic Toxicity (15%): Monitor liver enzyme levels at least every 6 months. Discontinuation should be considered when enzyme levels exceed 3 times normal [4].
Ocular Effects: Corneal microdeposits occur in >90% of long-term users but rarely affect vision; optic neuropathy may occur rarely [4].
Dermatological Effects: Photosensitivity (4-9%) and bluish skin discoloration (<9%) are common [4].
Table 3: Adverse Effect Profile and Monitoring Recommendations for this compound
| Organ System | Adverse Effect | Frequency | Monitoring Method | Management |
|---|---|---|---|---|
| Pulmonary [4] | Pulmonary toxicity | 2-17% | Chest X-ray, PFTs with DLCO | Discontinue drug; consider corticosteroids |
| Endocrine [4] | Hypothyroidism | 6% | Free T4, TSH every 6 months | Thyroid hormone supplementation |
| Endocrine [4] | Hyperthyroidism | 2% | Free T4, TSH every 6 months | Antithyroid drugs; consider discontinuing this compound |
| Hepatic [4] | Liver toxicity | 15% | Liver enzymes every 6 months | Consider discontinuing if >3× ULN |
| Ocular [4] | Corneal microdeposits | >90% | Slit-lamp examination | None required |
| Ocular [4] | Optic neuropathy | Rare | Ophthalmologic examination | Consider discontinuing |
| Dermatological [4] | Photosensitivity | 4-9% | Clinical history | Sun protection |
| Cardiac [4] | Bradycardia | 2-4% | ECG, physical examination | Reduce dose or discontinue; pacemaker if severe |
| Cardiac [4] | Proarrhythmia | <1% | ECG | Discontinue drug |
Recent large-scale observational studies have raised important safety considerations regarding this compound compared to other AADs:
Mortality Risk: A 2025 nationwide cohort study of 770,977 new-onset AF patients found this compound was associated with a 2.9-fold increased all-cause mortality compared to other AADs (HR=2.88; 95% CI=2.64-3.15) over 3-year follow-up [3]. This risk was more pronounced in women (HR=3.38) than men (HR=2.56) [3].
Comparative Safety Profile: A 2024 meta-analysis of 4 retrospective cohort studies comparing dronedarone versus sotalol found dronedarone was associated with significantly lower rates of cardiovascular hospitalization (pooled HR=0.91) and ventricular arrhythmias (pooled HR=0.77) [7].
Drug-Specific Considerations: this compound remains the only recommended AAD for patients with heart failure, as dronedarone is contraindicated and class IC drugs (flecainide, propafenone) may increase mortality in structural heart disease [1] [8]. In the AFFIRM trial, this compound was the most effective drug for maintaining sinus rhythm but was associated with more non-cardiac toxicity [1].
This compound remains a critically important therapeutic option for AF management, particularly in patients with structural heart disease where fewer alternatives exist. Its unique electrophysiological profile encompassing multiple antiarrhythmic classes and its recently characterized immunomodulatory effects provide a multifaceted mechanism of action that distinguishes it from other AADs. However, the recent evidence demonstrating significantly increased mortality risk compared to other AADs, particularly in women and patients with comorbid conditions, necessitates careful risk-benefit assessment before initiation [3].
Future research directions should focus on: (1) Better understanding the mechanisms underlying sex-specific mortality differences; (2) Developing novel this compound analogs that retain efficacy with improved safety profiles; (3) Refining patient selection criteria through biomarker identification and risk stratification tools; (4) Exploring the clinical relevance of this compound's immunomodulatory effects in inflammation-driven arrhythmogenesis. Additionally, the evolving landscape of AF management, with increasing use of catheter ablation as first-line rhythm control therapy, may shift this compound's role toward bridge therapy or use in specific subpopulations unsuitable for ablation.
These application notes and experimental protocols provide researchers and clinicians with comprehensive tools to investigate this compound's mechanisms, optimize its clinical use, and develop improved therapeutic strategies for atrial fibrillation management.
Amiodarone hydrochloride is a potent Class III antiarrhythmic agent widely prescribed for the treatment of ventricular and supraventricular tachycardia. Despite its clinical efficacy, the drug faces significant challenges related to its complex impurity profile and narrow therapeutic window (0.5-2.0 μg/mL), necessitating precise analytical methods for quality control and therapeutic drug monitoring. The United States Pharmacopeia (USP) monograph describes a reversed-phase HPLC method for the determination of seven impurities in this compound drug substance, but this method exhibits limitations including column lot-to-lot variability and inconsistent retention behavior for critical impurities. These technical challenges have prompted researchers to develop more robust analytical methods applying advanced approaches such as Quality by Design (QbD) principles to enhance method understanding, control, and reliability [1] [2].
The development of reliable HPLC methods for this compound analysis is crucial for multiple aspects of pharmaceutical development and clinical monitoring. For drug substance analysis, methods must adequately separate and quantify the multiple known impurities associated with this compound synthesis and degradation. For finished products, methods must account for formulation matrix effects and ensure accurate potency determination. In the clinical setting, therapeutic drug monitoring requires sensitive bioanalytical methods capable of quantifying both this compound and its active metabolite, desethylthis compound (DEA), in biological matrices such as plasma. The following application notes and protocols provide detailed methodologies addressing these diverse analytical needs, supported by comprehensive validation data [3].
The Quality by Design (QbD) framework represents a systematic approach to analytical method development that emphasizes scientific understanding and risk management throughout the method lifecycle. According to ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the impact of Critical Method Parameters (CMPs) through risk assessment, and establishing a method design space where method performance is guaranteed. For HPLC methods, CMAs typically include resolution between critical pairs, tailing factor, retention time, and peak capacity, while CMPs encompass mobile phase composition, pH, column temperature, gradient profile, and stationary phase characteristics [1] [2].
Implementing QbD principles for this compound HPLC method development begins with a thorough risk assessment to identify factors most likely to impact method performance. For the analysis of this compound and its impurities, preliminary experiments revealed that the USP method suffered from two significant problems: inconsistent retention times for impurity D between standard and sample solutions, and column lot-to-lot variability resulting in unresolved peaks for impurities A, D, and E. These failures in method robustness indicated that the original method operated in a suboptimal region of the chromatographic parameter space, necessitating systematic optimization through QbD approaches [2].
Table 1: Experimental Variables and Responses for QbD Optimization
| Category | Parameters | Ranges/Roles |
|---|---|---|
| Independent Variables | Mobile phase pH | 4.7-5.1 pH units |
| Organic composition | 60-80% | |
| Column temperature | 25-40°C | |
| Critical Responses | Resolution (A/D) | NLT 2.0 |
| Resolution (D/E) | NLT 3.5 | |
| Tailing factor | NMT 2.0 | |
| Retention time | Consistent across runs |
The QbD-based optimization employed a statistically designed experiment with 21 unique combinations of the critical method parameters. The experimental domain included mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C). Test solutions consisting of diluent and this compound samples spiked with all known impurities were injected at each condition. Fusion AE software (S-Matrix Corporation) was used for experimental design generation, data modeling, and design space determination. The resulting models established the mathematical relationships between critical parameters and method responses, enabling the identification of robust method conditions [1] [2].
The optimization study revealed that mobile phase pH exerted the most significant influence on the separation of critical peak pairs, particularly impurities A, D, and E. The organic composition primarily affected retention times and overall run time, while column temperature showed moderate effects on both selectivity and efficiency. Through response surface modeling, the design space was defined as the multidimensional region where all method criteria were consistently met. The optimal operating conditions were established within this design space, resulting in a method that exhibited consistent performance across different column lots and instruments. The QbD-optimized method utilized an Atlantis T3 (Waters Corporation) L1 column with a mobile phase consisting of acetonitrile, methanol, and ammonium acetate buffer (pH 5.0) in a gradient elution mode [2].
Figure 1: QbD-Based HPLC Method Development Workflow - This diagram illustrates the systematic approach to method development using Quality by Design principles, from initial target profile definition through final method validation
The QbD-optimized method for this compound impurities addresses the limitations of the original USP method while remaining within the allowable changes specified in USP 〈621〉. The method employs an Atlantis T3 column (4.6 mm × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of a gradient mixture of solvent A (0.02 M ammonium acetate buffer, pH 5.0) and solvent B (acetonitrile:methanol, 80:20 v/v). The gradient program is as follows: 0-5 min (60% B), 5-25 min (60-80% B), 25-35 min (80% B), 35-40 min (80-60% B), with a re-equilibration time of 10 minutes between injections. The flow rate is maintained at 1.0 mL/min with UV detection at 240 nm. The injection volume is 10 μL for both standard and sample solutions [2].
This optimized method successfully resolved all seven USP-specified impurities with consistent retention behavior and minimal column lot-to-lot variability. The system suitability requirements were revised to include resolution between impurities A and D (NLT 2.0) in addition to the USP requirement for resolution between D and E (NLT 3.5), providing more meaningful quality controls. The method demonstrated excellent performance for the quantification of impurities at the 0.1% level relative to the this compound concentration of 5 mg/mL. The improved consistency of impurity D retention time between standard and sample solutions eliminated the quantification errors observed with the original USP method [1] [2].
For the analysis of potential counterfeit products where the lower-cost this compound might be substituted for dronedarone, researchers developed and validated two chromatographic methods. The RP-HPLC method utilizes a BDS Hypersil C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (10:90, v/v) at a flow rate of 2.0 mL/min. Detection is performed at 254 nm, providing separation within 10 minutes. The UHPLC method employs an Acclaim RSLC 120 C18 column (100 × 2.1 mm, 2.2 μm) with a mobile phase of potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (5:95, v/v) at a flow rate of 1.0 mL/min with the same detection wavelength. Both methods were validated over the concentration range of 5-80 μg/mL for both dronedarone and this compound, demonstrating linearity, accuracy, and precision suitable for quality control applications [4] [5].
Table 2: Chromatographic Conditions for this compound and Related Compounds
| Method Parameter | QbD-Optimized USP Method | Dronedarone/Amiodarone HPLC | Dronedarone/Amiodarone UHPLC |
|---|---|---|---|
| Column | Atlantis T3 (150 × 4.6 mm, 5 μm) | BDS Hypersil C18 (150 × 4.6 mm, 5 μm) | Acclaim RSLC 120 C18 (100 × 2.1 mm, 2.2 μm) |
| Mobile Phase | Gradient: Ammonium acetate (pH 5.0) and ACN:MeOH (80:20) | Isocratic: Phosphate buffer (pH 6):MeOH (10:90) | Isocratic: Phosphate buffer (pH 6):MeOH (5:95) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection | UV 240 nm | UV 254 nm | UV 254 nm |
| Temperature | 30°C | Ambient | Ambient |
| Run Time | 40 minutes | <10 minutes | <5 minutes |
| Application | Impurity profiling | Counterfeit analysis | Counterfeit analysis |
The determination of this compound and its active metabolite desethylthis compound (DEA) in human plasma requires efficient sample preparation to remove matrix interferences while maintaining adequate recovery. The MEPS technology provides a miniaturized approach to solid-phase extraction, using only 1-4 mg of sorbent packed inside a syringe barrel. For this compound and DEA extraction, the procedure begins with conditioning the MEPS sorbent (C8 phase) with 100 μL of methanol followed by 100 μL of water. Then, 100 μL of plasma sample (mixed with 10 μL of internal standard solution—tamoxifen at 50 μg/mL) is drawn through the sorbent bed five times in the same direction. After sample loading, the sorbent is washed with 100 μL of 5% methanol solution to remove interfering compounds. Finally, the analytes are eluted with 100 μL of a mixture of acetonitrile:ammonium hydroxide (98:2, v/v) drawn through the sorbent three times into an HPLC vial for analysis [3].
The MEPS procedure provides several advantages over traditional sample preparation methods, including reduced solvent consumption, minimal sample requirements, and the ability to perform rapid processing of multiple samples. The extraction recovery for this compound, DEA, and the internal standard is approximately 60%, which is consistent and sufficient for reliable quantification. The MEPS cartridges can be reused for approximately 80-100 extractions without significant loss of performance, making the technique cost-effective for routine therapeutic drug monitoring applications. The entire sample preparation process requires less than 5 minutes per sample, significantly improving throughput compared to conventional solid-phase extraction or liquid-liquid extraction methods [3].
The HPLC separation of this compound and DEA from human plasma extracts is achieved using a LiChroCART Purospher Star C18 column (125 × 4 mm, 5 μm) protected by a guard cartridge of the same packing material. The mobile phase consists of acetonitrile:methanol:ammonium acetate buffer (10 mM, pH 5.0) in the ratio 40:33:27 (v/v/v), delivered isocratically at a flow rate of 1.0 mL/min. The column temperature is maintained at 25°C, and UV detection is performed at 254 nm. The total run time is 12 minutes, with retention times of approximately 4.5 minutes for DEA, 6.5 minutes for this compound, and 9.5 minutes for the internal standard (tamoxifen). The method demonstrates excellent selectivity with no interference from endogenous plasma components or commonly co-prescribed medications [3].
The bioanalytical method was validated over the concentration range of 0.1-10.0 μg/mL for both this compound and DEA, encompassing the therapeutic range of 0.5-2.0 μg/mL for this compound and extending to concentrations associated with toxicity (>2.5 μg/mL). The lower limit of quantification (LLOQ) was established at 0.1 μg/mL for both compounds, providing adequate sensitivity for monitoring trough concentrations in patients undergoing this compound therapy. The method validation included assessment of precision, accuracy, selectivity, matrix effects, and stability under various storage and handling conditions, with all parameters meeting accepted criteria for bioanalytical methods [3].
Figure 2: MEPS Sample Preparation Workflow for Plasma Analysis - This diagram outlines the step-by-step procedure for extracting this compound and its metabolite from human plasma using microextraction by packed sorbent technology prior to HPLC analysis
All developed HPLC methods for this compound analysis were validated according to ICH Q2(R1) guidelines for analytical procedure validation. The validation protocol included assessment of the following parameters: accuracy (expressed as percentage recovery), precision (repeatability and intermediate precision), linearity and range, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability. For the bioanalytical method, additional validation elements included matrix effects, extraction recovery, and stability under various storage conditions. The acceptance criteria were established prior to validation based on the intended method application and regulatory requirements [1] [2] [3].
For the QbD-optimized impurity method, accuracy was determined by spiking this compound with known impurities at three concentration levels (0.1%, 0.2%, and 0.3% relative to the 5 mg/mL sample concentration). The mean recovery for all impurities ranged from 90-108%, meeting the acceptance criteria of 80-120% for impurity quantification. Method precision was demonstrated by six replicate preparations of this compound spiked with 0.2% of each impurity, with %RSD values for impurity content less than 5.0%. The method showed excellent linearity over the range of LOQ to 0.5% for each impurity, with correlation coefficients (r) greater than 0.995. The LOD and LOQ were established for each impurity based on signal-to-noise ratios of 3:1 and 10:1, respectively [2].
The robustness of the QbD-optimized method was evaluated by deliberately varying critical method parameters within the established design space. The tested parameters included mobile phase pH (±0.1 units), column temperature (±2°C), organic composition (±2%), and flow rate (±0.1 mL/min). The results demonstrated that all system suitability criteria were met throughout the tested ranges, confirming the method robustness within the defined operational space. For the bioanalytical method, robustness was assessed by varying the MEPS elution composition, number of loading cycles, and HPLC mobile phase composition. No significant impact on method performance was observed with these deliberate variations, indicating the method's reliability for routine use [2] [3].
Table 3: Method Validation Results Summary
| Validation Parameter | QbD-Optimized Impurity Method | MEPS/HPLC Bioanalytical Method |
|---|---|---|
| Accuracy (Recovery %) | 90-108% for all impurities | 94-106% for AM and DEA |
| Precision (%RSD) | <5.0% (repeatability) | <8.5% (intra-day) <10.2% (inter-day) |
| Linearity Range | LOQ - 0.5% for impurities | 0.1-10.0 μg/mL for AM and DEA |
| Correlation Coefficient (r) | >0.995 | >0.998 |
| LOD | 0.03% (relative to 5 mg/mL) | 0.03 μg/mL |
| LOQ | 0.1% (relative to 5 mg/mL) | 0.1 μg/mL |
| Specificity | No interference from blank or placebo | No interference from plasma matrix |
| Robustness | All parameters within design space | All parameters within acceptance |
The application of systematic method development approaches, particularly Quality by Design principles, has successfully addressed the limitations of existing compendial methods for this compound analysis. The QbD-optimized method for this compound impurities provides enhanced robustness, reduced column dependency, and consistent performance compared to the original USP method. The availability of validated methods for simultaneous determination of dronedarone and this compound supports efforts to combat counterfeit drug products, while the MEPS/HPLC bioanalytical method enables reliable therapeutic drug monitoring of both this compound and its active metabolite in patient plasma samples. These methodologies collectively provide comprehensive analytical tools for quality control, stability testing, and clinical monitoring of this important antiarrhythmic medication.
The detailed protocols and application notes presented in this document provide researchers and pharmaceutical scientists with ready-to-implement methodologies that have been thoroughly validated according to regulatory standards. The incorporation of QbD principles ensures that these methods are not only fit for their intended purposes but are also accompanied by a comprehensive understanding of their capabilities and limitations. As analytical science continues to evolve, these methods can be further enhanced through implementation of analytical lifecycle management approaches, ensuring their continued reliability and regulatory acceptance throughout the product lifecycle.
This compound hydrochloride is a potent Class III antiarrhythmic agent with low and variable oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism [1] [2]. Solid Lipid Nanoparticles (SLNs) have emerged as a promising colloidal drug delivery system to enhance the solubility, stability, and controlled release of such lipophilic drugs [3] [1]. SLNs consist of a solid lipid core matrix that remains solid at body temperature, stabilized by surfactants, and are particularly suitable for encapsulating BCS Class II drugs like this compound to improve their dissolution profile and bioavailability [3] [4].
The selection of excipients is critical for developing a stable and efficacious SLN formulation. The table below summarizes the components and their typical functions based on recent experimental studies [3] [1].
Table 1: Typical Composition of this compound-Loaded SLNs
| Component Category | Specific Examples & Ratios | Function in Formulation |
|---|---|---|
| Active Pharmaceutical Ingredient (API) | This compound Hydrochloride (0.5% w/w) [3] | Antiarrhythmic drug substance. |
| Lipid Matrix | Witepsol E85 [3], Glyceryl Monostearate (GMS) [3], Compritol 888 ATO [1] | Forms the solid core; governs drug loading and release kinetics. |
| Surfactants & Stabilizers | Poloxamer 188 [3], Soy Lecithin [3], Sodium Lauryl Sulfate (SLS) [3], Transcutol P [1] | Reduces interfacial tension during formation; prevents particle aggregation. |
| Aqueous Phase | Distilled Water | Disperses the lipid phase to form a colloidal suspension. |
Two primary methods have been successfully employed for the production of this compound-loaded SLNs: Hot Homogenization followed by Ultrasonication and Microfluidic Techniques.
This is the most widely used method, known for its scalability and high encapsulation efficiency [3] [1]. The following workflow diagram illustrates the key stages of this method.
Key Steps and Parameters:
Microfluidics offers superior control over particle size and distribution. While more commonly reported for liposomes, the principle can be adapted for SLN pre-emulsions [5].
Key Steps and Parameters:
Critical Process Parameters: Flow Rate Ratio (FRR) of aqueous to organic phase and temperature are the most critical factors. For instance, heating only the alcoholic lipid reservoir to 63°C while keeping the aqueous phase at room temperature can yield reproducible, monodisperse particles with high encapsulation efficiency [5].
A comprehensive characterization protocol is essential to ensure the quality and performance of the developed SLNs. The following table and section detail the key tests.
Table 2: Key Characterization Parameters for this compound SLNs
| Parameter | Target Specification | Analytical Technique | Experimental Protocol Summary |
|---|
| Particle Size & PDI | Size: ~70-250 nm PDI: <0.3 [3] [1] | Dynamic Light Scattering (DLS) | Dilute SLN dispersion with filtered water; measure at 25°C. PDI indicates homogeneity. | | Zeta Potential | |±20| mV for stability [1] | Laser Doppler Velocimetry | Dilute dispersion with distilled water; measure electrophoretic mobility. | | Entrapment Efficiency (EE%) & Drug Loading (DL%) | EE%: >95% [3] DL%: ~15% [3] | Ultrafiltration/LC-MS [3] [6] | Separate free drug using centrifugal filters. Analyze drug in filtrate (free) and dissolved SLNs (total). EE% = (Total drug - Free drug)/Total drug × 100. | | In Vitro Drug Release | Sustained release over >8 hours [1] [4] | Dialysis Bag Method | Place SLN dispersion in dialysis bag immersed in release medium (e.g., PBS pH 7.4) at 37°C. Withdraw samples at intervals and analyze via HPLC [4]. | | Surface Morphology | Spherical, smooth surface | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Deposit a drop of diluted SLNs on a grid, stain with phosphotungstic acid, and image [1] [6]. |
Additional Characterization:
A significant challenge in SLN preparation is determining the optimal surfactant concentration to fully cover the lipid surface without forming micelles.
Theoretical Estimation of Surfactant Concentration:
The minimum surfactant concentration required to cover the total surface area of the lipid particles can be estimated using the following equation developed in recent studies [3]:
Surface Area (SA) = 6 × (Volume of Lipid Phase) / (Mean Particle Diameter)
Once the total surface area is calculated, the amount of surfactant needed can be determined based on the known surface area occupied per surfactant molecule. This theoretical value provides a excellent starting point for experimental optimization using designs like Box-Behnken [3].
The protocols outlined herein for the preparation of this compound-loaded SLNs via hot homogenization and ultrasonication are robust and reproducible. The critical formulation parameters include the type and ratio of solid lipids, the combination and concentration of surfactants, and the homogenization/sonication energy. Through systematic optimization and thorough characterization, a stable SLN formulation with high encapsulation efficiency and sustained release properties can be achieved, presenting a viable strategy to overcome the bioavailability limitations of this compound.
This compound is a highly effective class III antiarrhythmic agent with additional class I, II, and IV properties, making it one of the most potent medications available for treating various cardiac arrhythmias including ventricular tachyarrhythmias and atrial fibrillation. Despite its proven efficacy, this compound's clinical utility is significantly limited by its substantial toxicity profile, which includes pulmonary fibrosis, thyroid dysfunction, hepatotoxicity, and ocular complications. These adverse effects primarily result from this compound's unfavorable pharmacokinetic properties—extremely high lipophilicity, extensive tissue distribution, and a prolonged elimination half-life averaging 58 days, leading to accumulation in various organs after long-term administration. [1]
Liposomal encapsulation technology represents a promising strategy to overcome these limitations by altering this compound's biodistribution profile. Liposomes are spherical lipid bilayers that can incorporate lipophilic drugs like this compound within their membrane structures, thereby enhancing aqueous solubility, modifying tissue distribution, and potentially reducing off-target toxicity. The development of liposomal this compound formulations aims to achieve sustained release properties, improved cardiomyocyte targeting, and enhanced therapeutic efficacy while minimizing the characteristic extracardiac adverse effects associated with conventional this compound therapy. [2] [3]
Table 1: Comparative Characteristics of this compound Formulation Strategies
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Primary Limitations |
|---|---|---|---|---|
| Conventional Liposomes | 99.9 ± 0.4 | 99.5 ± 13.3 | High drug loading, proven technology | Stability issues, rapid clearance |
| Microfluidic Liposomes | 70-150 (tunable) | >90 | Excellent size control, reproducibility | Specialized equipment required |
| Solid Lipid Nanoparticles | 74 ± 1.5 | 97.58 ± 2.5 | Enhanced physical stability | Limited drug loading capacity |
| Lipid Nanocapsules | 20-110 | >90 | Monodisperse distribution, low burst release | Complex manufacturing process |
The microfluidic method offers superior control over liposome characteristics compared to conventional techniques, enabling production of monodisperse populations with tunable size distributions ideal for sustained release applications. This approach utilizes staggered herringbone mixer (SHM) chips to achieve rapid and homogeneous mixing of lipid and aqueous phases, resulting in liposomes with consistent structural characteristics. [4] [5]
Preparation of Lipid Solution: Dissolve HSPC, cholesterol, and DSPE-PEG2000 in ethanol at 10 mM total lipid concentration. Add this compound hydrochloride to achieve desired drug-to-lipid ratio (typically 0.2-0.5 mol%). Heat the solution to 63°C with continuous stirring until complete dissolution.
Preparation of Aqueous Phase: Filter DPBS through 0.22 μm membrane and degas by sonication for 15 minutes. Maintain at room temperature (20-25°C).
Microfluidic Setup Configuration:
Liposome Formation:
Post-Processing:
Temperature Optimization: The "63_RT" condition (heating only the alcoholic solution reservoir) has been identified as the most reproducible method based on lipid yield determination by H-NMR, avoiding flow instability and solvent evaporation issues encountered with other temperature configurations. [4]
Flow Rate Ratio (FRR): FRR values between 2:1 and 4:1 (aqueous:organic) typically produce liposomes in the 70-150 nm range. Higher FRR values generally yield smaller liposome sizes due to increased mixing efficiency. [5]
Total Flow Rate: Maintaining a constant total flow rate of 1 mL/min ensures consistent residence time within the mixing region and reproducible results.
The thin-film hydration method represents a more accessible approach for laboratories without specialized microfluidic equipment, offering high encapsulation efficiency for lipophilic compounds like this compound. [2] [3]
Implement a Box-Behnken statistical design to optimize three critical parameters that significantly influence encapsulation efficiency: [2]
Table 2: Comparative Analysis of Liposome Preparation Methods
| Parameter | Microfluidic Method | Thin-Film Hydration Method |
|---|---|---|
| Equipment Requirements | Specialized microfluidic system | Standard laboratory equipment |
| Process Time | ~30 minutes active time | 4-6 hours |
| Batch-to-Batch Variability | Low (PDI <0.2) | Moderate to high (PDI 0.2-0.4) |
| Size Control | Excellent, tunable | Good with extrusion |
| Encapsulation Efficiency | >90% | Up to 99.5% |
| Scalability | Linear scale-up | Challenges in consistent scale-up |
| Drug Loading Capacity | Moderate | High |
Organic Phase Preparation: Dissolve PC, cholesterol, and this compound in chloroform (20 mL) in a round-bottom flask according to optimized ratios from experimental design.
Thin Film Formation: Rotate the flask in a rotary evaporator at 60°C under reduced pressure until a thin, uniform lipid film forms. Continue evaporation for 30 minutes after visible dryness to ensure complete solvent removal.
Film Hydration: Hydrate the lipid film with deionized water or PBS (pH 7.4) preheated to 60°C. Rotate gently at the same temperature for 1 hour to allow complete hydration and liposome formation.
Size Reduction:
Purification: Remove non-encapsulated this compound by gel filtration chromatography or centrifugation. Filter through 0.45 μm membrane for sterilization.
Comprehensive characterization of this compound-loaded liposomes is essential for quality control and ensuring reproducible performance in subsequent applications.
Particle Size and Distribution: Determine by dynamic light scattering (DLS). Dilute samples appropriately in filtered buffer before measurement. The optimal size range for prolonged circulation is 70-150 nm. [2]
Zeta Potential: Measure using electrophoretic light scattering. Values around -30 mV to -40 mV typically indicate good physical stability due to electrostatic repulsion.
Encapsulation Efficiency (EE): Quantify using HPLC after separation of free drug. Employ a C18 column with mobile phase consisting of 2% triethylamine (pH 4.0):methanol (13:87 v/v) at 1.2 mL/min flow rate with UV detection at 242 nm. Calculate EE using the formula: [2]
EE (%) = (Amount of this compound in liposomes / Total amount of this compound) × 100
Morphological Examination: Analyze by transmission electron microscopy (TEM) after negative staining with 1% phosphotungstic acid. Spherical particles with integrated bilayers should be observed.
Stability Assessment: Monitor size, PDI, and drug retention over 30 days at 4°C and 25°C. Include freeze-thaw cycling tests if lyophilization is contemplated.
The release profile of this compound from liposomal formulations demonstrates characteristic sustained release patterns that are crucial for maintaining therapeutic concentrations while minimizing peak-related toxicity. When evaluated using dialysis methods against PBS (pH 7.4) at 37°C, liposomal formulations typically show less than 40% drug release over 24 hours, significantly slower than free drug solutions. The release mechanism follows a biphasic pattern with an initial modest burst release (attributed to surface-associated drug) followed by sustained release phase (resulting from diffusion through the lipid bilayer and gradual degradation). [6]
Lipid nanocapsules have demonstrated particularly favorable release kinetics, with one study reporting only 22% of encapsulated this compound released after 90 hours, compared to 50% release from PLGA nanoparticles within the same timeframe. This extended release profile positions liposomal formulations as promising candidates for long-term this compound therapy with reduced dosing frequency. [6]
Comprehensive in vivo evaluation in rat models has demonstrated significant pharmacokinetic improvements with liposomal this compound compared to conventional formulations. Key findings include: [2] [3]
Enhanced Circulation Time: The area under the plasma concentration-time curve (AUC0-24 h) for liposomal this compound was 5.1-fold higher than free drug administration at equivalent doses.
Prolonged Residence: Mean residence time (MRT) increased by 8.5-fold with liposomal formulation, indicating substantially extended circulation persistence.
Cardiomyocyte Targeting: In cardiac radiofrequency ablation rat models, this compound concentration in heart tissue was 4.1 times higher with liposomal formulation compared to free drug at 20 minutes post-injection, demonstrating superior target site accumulation.
Heart-to-Liver Ratio: Lipid-based nanoparticles significantly improved the heart-to-liver distribution ratio compared to free drug solution, suggesting potential for reduced hepatotoxicity. [7]
The following workflow diagram illustrates the complete experimental process from formulation to in vivo validation:
Diagram 1: Complete experimental workflow for development and evaluation of this compound-loaded liposomes, covering formulation preparation, characterization, and biological assessment.
Establish comprehensive quality control specifications to ensure consistent product performance:
Size Control Issues: Adjust flow rate ratios in microfluidics or extrusion parameters in thin-film method. Increase PEG-lipid content to reduce aggregation.
Low Encapsulation Efficiency: Optimize drug-to-lipid ratio (typically 0.2-0.5 mol%). Ensure proper pH and ionic strength during hydration. Consider addition of cholesterol to reduce membrane permeability.
Physical Instability: Implement lyophilization with appropriate cryoprotectants (sucrose, trehalose). Store under inert atmosphere to prevent lipid oxidation.
Rapid Drug Release: Incorporate cholesterol up to 40 mol% to increase bilayer rigidity. Consider alternative lipid compositions with higher phase transition temperatures.
Liposomal encapsulation represents a promising strategy for optimizing this compound therapy by enhancing its therapeutic index through modified biodistribution and sustained release properties. The protocols outlined in this document provide researchers with comprehensive methodologies for producing well-characterized this compound liposomal formulations suitable for further preclinical and clinical development. The microfluidic approach offers superior control over critical quality attributes, while the thin-film hydration method provides an accessible alternative with high encapsulation efficiency. Through careful optimization of formulation parameters and thorough characterization, researchers can develop this compound liposomes with improved safety profiles and enhanced therapeutic efficacy for cardiac arrhythmia management.
This compound is a potent antiarrhythmic agent with complex pharmacokinetic and pharmacodynamic properties that necessitate rigorous monitoring protocols. As a benzofuran derivative containing approximately 37% iodine by molecular weight, this compound exhibits unique structural similarities to thyroid hormones, contributing significantly to its therapeutic effects and toxicity profile [1]. The drug demonstrates multi-class antiarrhythmic properties, encompassing all four Vaughan Williams classification categories, though it is primarily categorized as a class III agent that prolongs cardiac action potential duration and refractory period via potassium channel blockade [2] [3]. This compound's exceptional lipid solubility results in extensive tissue distribution and accumulation, particularly in adipose tissue, liver, lungs, and skin, contributing to its unusually prolonged elimination half-life of 50-60 days [2] [3].
The clinical applications of this compound encompass both FDA-approved and off-label indications. It is formally approved for life-threatening ventricular arrhythmias but is widely used for atrial fibrillation management and various supraventricular tachyarrhythmias [3]. This broad therapeutic application is tempered by this compound's complex adverse effect profile, with potential toxicity affecting multiple organ systems including thyroid, liver, lungs, eyes, and skin [4]. The incidence of adverse effects increases with treatment duration, with approximately 15% of patients experiencing side effects within the first year and up to 50% during long-term therapy [1]. These factors necessitate structured monitoring protocols to optimize therapeutic efficacy while minimizing potential toxicities.
Systematic monitoring is essential throughout this compound therapy to detect and manage potential adverse effects promptly. The monitoring protocol encompasses baseline assessments conducted prior to therapy initiation, followed by scheduled evaluations throughout the treatment course. Baseline assessments must include comprehensive evaluation of major organ systems susceptible to this compound toxicity, while ongoing monitoring focuses on detecting early signs of dysfunction through periodic laboratory and diagnostic tests [4] [5].
Table 1: Baseline Monitoring Protocol Prior to this compound Initiation
| Assessment Category | Specific Tests | Rationale | Frequency |
|---|---|---|---|
| Cardiovascular | 12-lead ECG, clinical assessment of heart rate and rhythm | Establish baseline QT interval, PR interval, and QRS duration; detect pre-existing conduction abnormalities | Once |
| Thyroid Function | TSH, free T4, free T3, consider TPO antibodies | Establish baseline thyroid status; TPO antibodies predict thyroid dysfunction risk | Once |
| Hepatic Function | AST, ALT, ALP, bilirubin | Establish baseline liver function; identify pre-existing liver disease | Once |
| Pulmonary | Chest X-ray, pulmonary symptoms assessment | Establish baseline pulmonary status; detect pre-existing interstitial lung disease | Once |
| Ophthalmologic | Visual acuity assessment, symptom screening | Identify pre-existing visual impairments | Once |
| Electrolytes | Serum potassium, magnesium | Identify electrolyte imbalances that may increase proarrhythmic risk | Once |
Table 2: Ongoing Monitoring Protocol During Chronic this compound Therapy
| Assessment Category | Specific Tests | Rationale | Frequency |
|---|---|---|---|
| Thyroid Function | TSH, free T4 | Detect this compound-induced hypothyroidism or thyrotoxicosis | Every 6 months [4] [5] |
| Hepatic Function | AST, ALT, ALP, bilirubin | Monitor for this compound-induced hepatotoxicity | Every 6 months [4] [5] |
| Pulmonary | Clinical symptom assessment | Detect early signs of pulmonary toxicity | At each clinical encounter |
| Ophthalmologic | Comprehensive ophthalmologic exam | Detect corneal microdeposits, optic neuropathy | Annually or with visual symptoms [5] |
| Cardiovascular | 12-lead ECG, clinical assessment | Monitor for bradycardia, QT prolongation, arrhythmia exacerbation | Annually [5] |
| Electrolytes | Serum potassium, magnesium | Maintain normal levels to reduce proarrhythmic risk | Every 6 months [5] |
The monitoring frequency may require adjustment based on individual patient factors, including age, comorbidities, concomitant medications, and emerging symptoms. Dose-dependent toxicity necessitates using the lowest effective this compound dose, with typical maintenance doses ranging from 100-400 mg daily [4]. Particular vigilance is required during the initial loading phase, when higher doses are administered and toxicity may first emerge. Additionally, the prolonged elimination half-life of this compound necessitates continued monitoring for several months after discontinuation, particularly for thyroid function [5].
Thyroid dysfunction represents one of the most frequent adverse effects of this compound therapy, occurring in approximately 2-6% of patients annually [1] [4]. The high iodine content of this compound (approximately 75 mg of organic iodine per 200 mg tablet) leads to excessive iodine exposure, potentially triggering both hypothyroidism and thyrotoxicosis through distinct pathophysiological mechanisms [1]. This compound also inhibits peripheral conversion of T4 to T3, leading to characteristic thyroid function test patterns even in euthyroid patients, including elevated T4, decreased T3, and transient TSH elevation during the first few months of therapy [2].
This compound-induced hypothyroidism (AIH) typically presents with elevated TSH and decreased free T4 levels, though early cases may manifest only as TSH elevation. Patients with pre-existing thyroid autoimmunity, particularly positive TPO antibodies, demonstrate significantly increased risk [5]. Management approaches include:
This compound-induced thyrotoxicosis (AIT) presents greater management challenges and carries increased cardiovascular risk. Two distinct forms are recognized:
Table 3: Thyroid Dysfunction Management Protocol
| Parameter | Hypothyroidism | Thyrotoxicosis |
|---|---|---|
| Diagnostic Findings | Elevated TSH, low/normal free T4 | Suppressed TSH, elevated free T4 and T3 |
| Initial Management | Levothyroxine replacement | This compound discontinuation if possible |
| Specialist Referral | For difficult cases or pregnancy | Urgent endocrinology referral |
| Monitoring Frequency | Every 6-8 weeks until stable, then every 6 months | Every 4-6 weeks until resolution |
The following diagnostic and management pathway illustrates the systematic approach to suspected thyroid dysfunction during this compound therapy:
caption: Diagnostic and management pathway for this compound-induced thyroid dysfunction.
Hepatic injury occurs along a spectrum in this compound-treated patients, ranging from asymptomatic transaminase elevations (approximately 25% of patients) to clinically apparent hepatitis and, rarely, cirrhosis and hepatic failure [1]. The pathogenesis involves both direct phospholipid accumulation in hepatocytes and immune-mediated injury mechanisms. Monitoring liver function is particularly crucial as early hepatic toxicity may be asymptomatic, with manifestations including fatigue, jaundice, and right upper quadrant pain occurring only with advanced injury.
Baseline assessment must include measurement of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin [5]. During therapy, the following management approach is recommended:
The pattern of liver enzyme elevation provides diagnostic clues, with hepatocellular injury (disproportionate AST/ALT elevation) suggesting direct hepatotoxicity, while cholestatic patterns (ALP predominant) may indicate different injury mechanisms. Liver biopsy may be necessary in severe cases to confirm this compound toxicity and exclude alternative etiologies.
This compound-induced pulmonary toxicity represents one of the most serious adverse effects, with reported incidence of 2-17% and potential for fatal outcome [4]. Multiple forms of lung injury may occur, including interstitial pneumonitis, organizing pneumonia, acute respiratory distress syndrome (ARDS), and pulmonary fibrosis. Risk factors include high cumulative dose (>400 mg/day), pre-existing lung disease, advanced age, and recent pulmonary procedures.
Baseline pulmonary assessment must include chest X-ray and thorough evaluation of respiratory symptoms [5]. While routine serial pulmonary function testing is not universally recommended, vigilant symptom monitoring is essential at each clinical encounter. Patients should be specifically questioned about:
When pulmonary toxicity is suspected, the following diagnostic protocol is recommended:
Management of confirmed pulmonary toxicity requires immediate this compound discontinuation and corticosteroid therapy in severe cases, with slow tapering over several months to prevent recurrence. The prognosis varies, with some patients experiencing complete recovery while others develop progressive fibrosis despite intervention.
Ocular complications of this compound therapy are common but rarely vision-threatening. Corneal microdeposits develop in over 90% of long-term treated patients, typically appearing as whorlish, branching epithelial opacities [4]. These are generally asymptomatic and do not require this compound discontinuation. More seriously, optic neuropathy or neuritis may occur rarely, presenting with acute visual field defects, decreased acuity, or disc edema. Any visual symptoms necessitate prompt comprehensive ophthalmologic evaluation, with this compound discontinuation considered if optic neuropathy is confirmed [5].
Dermatological effects include photosensitivity in 4-9% of patients and blue-gray skin discoloration in sun-exposed areas after prolonged therapy [4]. Patients should be advised to use broad-spectrum sunscreens and protective clothing when outdoors. Skin discoloration typically resolves slowly after this compound discontinuation.
Therapeutic drug monitoring of this compound and its active metabolite, desethylthis compound (DEA), provides valuable information for optimizing therapy, particularly in special populations or when toxicity is suspected. While routine monitoring is not recommended due to poor correlation with clinical efficacy in unselected patients, serum concentration measurement is indicated in specific scenarios [6].
Validated high-performance liquid chromatography (HPLC) represents the gold standard method for quantifying this compound and DEA concentrations. The following protocol outlines a robust HPLC methodology:
The therapeutic range for this compound is typically 0.5-2.5 mg/L, though considerable interindividual variation exists [6]. The DEA:this compound ratio provides additional information, with values >0.5 suggesting compliance with long-term therapy and potentially increased toxicity risk.
Research protocols investigating the relationship between serum concentrations and clinical outcomes should incorporate the following methodological considerations:
Recent research demonstrates that while therapeutic drug monitoring provides valuable guidance, individual concentration thresholds vary significantly, necessitating personalized target ranges based on clinical response [6]. The following workflow illustrates the comprehensive therapeutic drug monitoring protocol:
caption: Workflow for therapeutic drug monitoring of this compound and desethylthis compound.
Recent technological advances offer promising approaches to improving the efficiency and effectiveness of this compound monitoring protocols. Robotic process automation (RPA) represents a particularly innovative strategy for streamlining the labor-intensive process of monitoring patients on chronic this compound therapy [1].
A recently validated RPA system demonstrated significant improvements in monitoring efficiency and effectiveness [1]:
This automated approach incorporates a three-tier classification algorithm for laboratory results:
Implementation of such systems may substantially reduce administrative burden while improving detection of adverse effects and optimizing follow-up intervals. The human-in-the-loop design ensures physician oversight while automating repetitive aspects of monitoring [1].
Several areas require further investigation to optimize this compound monitoring protocols:
Additionally, research should focus on validating automated monitoring systems across diverse healthcare settings and patient populations, with particular attention to integration with existing electronic health record platforms.
Comprehensive monitoring of patients receiving chronic this compound therapy is essential to maximize therapeutic benefits while minimizing the risk of serious adverse effects. The protocols outlined in this document provide a systematic framework for baseline assessment, ongoing surveillance, and management of suspected toxicity. Implementation of these evidence-based monitoring strategies, potentially enhanced by emerging technologies such as robotic process automation, will contribute significantly to patient safety and treatment efficacy. As research advances, continued refinement of these protocols will further individualize and optimize this compound therapy monitoring.
Amiodarone represents a cornerstone in the pharmacological management of cardiac arrhythmias in patients with congestive heart failure (CHF), despite its complex risk-benefit profile. As a benzofuran derivative with a structure similar to thyroxine, this compound possesses a unique multi-channel blocking capacity that distinguishes it from other antiarrhythmic agents [1] [2]. The drug's high iodine content (approximately 37% by weight) contributes significantly to its effects on thyroid function, while its extreme lipophilicity results in extensive tissue distribution and accumulation [1] [3]. This compound is FDA-approved only for life-threatening ventricular arrhythmias but is widely used off-label for atrial fibrillation management, particularly in patients with structural heart disease or CHF where other antiarrhythmics are contraindicated or have proven ineffective [3] [2].
The pharmacological profile of this compound is characterized by its multi-class antiarrhythmic properties, encompassing all four Vaughan Williams classification categories [4]. The table below summarizes the key electrophysiological effects of this compound:
Table 1: Multichannel Blocking Effects of this compound
| Mechanism Class | Ion Channels/Receptors Affected | Electrophysiological Effects |
|---|---|---|
| Class I | Sodium channels (INa) | Slows intracardiac conduction velocity |
| Class II | Beta-adrenergic receptors | Reduces heart rate and AV nodal conduction |
| Class III | Potassium channels (IKr, IKs, Ito, IK1) | Prolongs action potential duration and refractory period |
| Class IV | Calcium channels (ICa) | Decreases AV nodal conduction |
| Additional | Alpha-adrenergic receptors | Coronary and peripheral vasodilation |
The pharmacokinetics of this compound present unique challenges for clinical management. The drug has variable oral bioavailability (22-95%), which is enhanced when administered with food [1] [2]. This compound undergoes hepatic metabolism primarily via CYP450 enzymes (CYP3A4 and CYP2C8) to an active metabolite, desethylthis compound (DEA) [2]. Most notably, this compound has an exceptionally long elimination half-life averaging 58 days (range: 15-142 days) due to extensive accumulation in lipid-rich tissues [1] [3]. This prolonged half-life necessitates extended monitoring even after discontinuation, as pharmacological effects may persist for weeks to months [3].
This compound therapy is associated with a diverse spectrum of toxicities affecting multiple organ systems, with incidence and severity often related to both daily maintenance dose and cumulative exposure duration [1] [5] [4]. Pulmonary toxicity represents the most serious adverse effect, occurring in 2-17% of patients and including interstitial pneumonitis, alveolar pneumonitis, and pulmonary fibrosis [1] [5]. The fatality rate for established this compound pulmonary toxicity is approximately 10% [5]. Thyroid dysfunction occurs frequently, with hypothyroidism reported in up to 6% of patients and hyperthyroidism in approximately 2% [1]. Hepatic toxicity manifests as elevated transaminases in 15% of patients, with rare cases of progressive hepatitis and cirrhosis [1] [5]. Neurological effects include peripheral neuropathy, ataxia, and tremors, while ophthalmological effects invariably include corneal microdeposits (≥90% of patients) and rarely optic neuropathy [1] [5]. Dermatological reactions such as photosensitivity (4-9%) and blue-gray skin discoloration (<9%) are also common [1].
Recent real-world evidence from the FDA Adverse Event Reporting System (FAERS) database reveals important route-dependent safety profiles [6]. Intravenous administration is associated with more cardiac and hepatic adverse events with a median onset time of 5 days, while oral administration demonstrates higher incidence of pulmonary and thyroid toxicities with a median onset of 74 days [6]. Both routes exhibit early failure-type signals, indicating decreasing AE risk over time [6].
A systematic monitoring protocol is essential for the safe long-term administration of this compound in CHF patients. The following table outlines the recommended monitoring schedule and parameters:
Table 2: Safety Monitoring Protocol for Long-term this compound Therapy
| Organ System | Baseline Assessment | Monitoring Frequency | Key Parameters |
|---|---|---|---|
| Pulmonary | Chest X-ray, PFTs with DLCO | Every 3-6 months [1] [5] | Symptoms, chest X-ray, PFTs |
| Thyroid | Free T4, TSH | Every 6 months [1] | Thyroid function tests |
| Hepatic | Liver enzymes | Every 6 months [1] [5] | AST, ALT, bilirubin, alkaline phosphatase |
| Ophthalmic | Comprehensive eye exam | Annually or with visual symptoms [5] | Slit-lamp examination, visual acuity |
| Cardiac | ECG, Holter if indicated | Every 6-12 months [1] [3] | QT interval, heart rate, arrhythmia burden |
| Dermatological | Skin examination | With clinical visits [5] | Photosensitivity, discoloration |
Pulmonary monitoring should include a high index of suspicion for any new respiratory symptoms, with pulmonary function tests (including diffusing capacity for carbon monoxide [DLCO]) and chest imaging at baseline and regular intervals [1] [5]. For hepatic monitoring, enzyme elevations exceeding three times the upper limit of normal warrant dose reduction or discontinuation [5]. Thyroid dysfunction may develop insidiously, requiring regular assessment of thyroid function tests, with particular attention to the emergence of this compound-induced thyrotoxicosis, which poses special management challenges [1] [4].
Diagram 1: Comprehensive Safety Monitoring Algorithm for this compound Therapy. This workflow outlines the systematic approach to surveillance and management of adverse effects during long-term this compound treatment, emphasizing regular assessment of major organ systems at specified intervals.
The efficacy profile of this compound in CHF patients has been evaluated in several landmark studies, with conflicting results regarding mortality benefits. The GESICA trial (Grupo de Estudio de la Sobrevida en la Insuficiencia Cardíaca en Argentina) demonstrated a significant reduction in all-cause mortality (28% risk reduction) and decreased hospital admissions for worsening heart failure in patients receiving low-dose this compound [7] [8]. In contrast, the CHF-STAT trial (Survival Trial of Antiarrhythmic Therapy in Congestive Heart Failure) showed significant suppression of ventricular arrhythmias but no overall mortality benefit despite improvement in left ventricular function [7] [8]. These divergent outcomes may reflect differences in patient populations (more non-ischemic cardiomyopathy in GESICA) and background therapy [8].
A 2025 population-based cohort study from Taiwan comparing propafenone to this compound in atrial fibrillation patients with heart failure found that propafenone was associated with significantly lower risk of the composite proarrhythmic outcome (adjusted HR: 0.52; 95% CI: 0.42-0.64) and lower risk of death due to arrhythmia (adjusted HR: 0.22; 95% CI: 0.08-0.65) compared to this compound [9]. This large real-world analysis challenges conventional recommendations to avoid propafenone in heart failure patients and suggests the need for prospective comparative studies [9].
The EAST-AFNET 4 sub-analysis evaluated early rhythm control using this compound or dronedarone in contemporary practice [10]. Patients receiving this compound (n=398) had more heart failure (42%) and persistent AF (40%) compared to dronedarone-treated patients (16% HF, 15% persistent AF) [10]. The primary efficacy outcome (cardiovascular death, stroke, HF hospitalization, or acute coronary syndrome) occurred in 6.7/100 patient-years with this compound versus 4.2/100 patient-years with dronedarone [10]. Serious adverse events related to drug therapy were similar between this compound (1.4/100 patient-years) and dronedarone (1.2/100 patient-years) [10].
Table 3: Key Clinical Trials of this compound in Heart Failure Populations
| Trial | Patient Population | Sample Size | Duration | Primary Outcome | Result |
|---|---|---|---|---|---|
| GESICA [7] [8] | Severe CHF, mainly non-ischemic | 516 | 2 years | All-cause mortality | 28% risk reduction (RR 0.72) |
| CHF-STAT [7] [8] | CHF with asymptomatic ventricular arrhythmias | 674 | 45 months | All-cause mortality | No significant difference |
| EMIAT [8] | Post-MI with LVEF ≤40% | 1,486 | 21 months | All-cause mortality | No significant difference |
| EAST-AFNET 4 [10] | AF with heart failure | 398 (this compound arm) | 5 years | CV death, stroke, HF hospitalization | 6.7/100 patient-years |
| Propafenone vs this compound [9] | AF with heart failure | 7,235 propafenone, 14,470 this compound | 2002-2018 | Composite proarrhythmic outcome | Propafenone superior (HR 0.52) |
A meta-analysis of 13 studies involving patients with congestive heart failure or recent myocardial infarction demonstrated a small absolute reduction in annual mortality from 12.3% to 10.9% (ARR 2.4%; NNT 42) [1]. The benefit was more pronounced in patients with congestive heart failure, reducing annual mortality from 24.3% to 19.9% (ARR 4.4%; NNT 23) [1]. When considering the risk-benefit ratio in contemporary practice, it is important to note that implantable cardioverter-defibrillators (ICDs) are more effective than this compound in reducing mortality in high-risk patients with previous myocardial infarction [1]. In such patients, this compound may be used as an adjunct to reduce ICD shocks or to control atrial fibrillation in selected highly symptomatic patients [1] [4].
This compound therapy requires careful dose titration and loading strategies to balance efficacy with toxicity concerns. The following table outlines evidence-based dosing regimens for various clinical scenarios in CHF patients:
Table 4: Evidence-Based this compound Dosing Regimens in Heart Failure
| Clinical Scenario | Route | Loading Dose | Maintenance Dose | Special Considerations |
|---|---|---|---|---|
| Life-threatening VT/VF [3] | IV | 150 mg over 10 min, repeat if needed; then 1 mg/min for 6 hr | 0.5 mg/min for 18 hr; switch to oral when stable | Monitor for hypotension; use central venous access when possible |
| Life-threatening VT/VF [3] | Oral | 800-1600 mg/day until 10g total | 200-400 mg/day | Divide doses for GI tolerance; use lowest effective dose |
| Atrial fibrillation (rhythm control) [3] | Oral | 600-800 mg/day until 10g total | 200 mg/day | Lower maintenance dose (100-200 mg/day) may be sufficient |
| Acute AF with RVR in CHF [3] | IV | 150 mg over 10 min | 1 mg/min for 6 hr, then 0.5 mg/min | Preferred in hemodynamically unstable patients |
| Long-term prevention in CHF [8] | Oral | 400-600 mg/day for 2-4 weeks | 100-300 mg/day | Use lowest effective dose; consider drug holidays |
For long-term management in CHF patients, the general principle is to "start low and go slow" while regularly assessing the need for continued therapy [1] [8] [4]. The loading phase typically continues until a total of 10-20 grams has been administered, usually over 2-4 weeks, though some protocols use longer loading periods at lower doses [3]. The maintenance dose should be individualized, with most CHF patients stabilized on 100-300 mg daily, substantially lower than the 400 mg daily often used in earlier studies [8] [4].
In elderly patients and those with severe left ventricular dysfunction, dose reduction may be necessary due to altered pharmacokinetics and increased susceptibility to adverse effects [3] [2]. No dosage adjustment is required for renal impairment, as this compound is primarily eliminated hepatically [3] [2]. For patients with hepatic impairment, dose reduction is recommended, though specific guidelines are lacking [3] [2]. In pregnancy, this compound should be used only if clearly indicated due to risks of congenital goiter, thyroid abnormalities, and neonatal bradycardia [3].
Diagram 2: this compound Therapy Management Protocol in Heart Failure. This algorithm outlines the systematic approach to initiating, maintaining, and monitoring this compound therapy in CHF patients, emphasizing dose individualization and regular efficacy-toxicity assessments throughout treatment.
The role of this compound in contemporary heart failure management continues to evolve. While it remains the most effective antiarrhythmic drug for maintaining sinus rhythm in atrial fibrillation, its utilization is increasingly reserved for symptomatic patients in whom other therapies have failed or are contraindicated [4] [10]. The 2025 comparative effectiveness study suggesting potential advantages of propafenone in AF patients with heart failure highlights the need for prospective randomized trials directly comparing antiarrhythmic drugs in this population [9].
This compound has numerous clinically significant drug interactions that require careful management. The drug is a potent inhibitor of CYP3A4, CYP2C9, and P-glycoprotein, leading to increased concentrations of many commonly co-administered medications [1] [2]. Important interactions include:
The effects of interactions with this compound may not peak until 7 weeks after initiation of concomitant therapy due to the drug's long half-life, requiring extended monitoring [1]. Additionally, grapefruit juice can inhibit this compound metabolism and lead to elevated drug levels, though the clinical impact of this interaction remains uncertain [1].
| Question | Answer |
|---|---|
| What is the reported incidence of APT? | In contemporary studies, the incidence is approximately 1.9% - 2%, lower than historical figures of 5-15% due to modern lower dosing strategies [1] [2] [3]. |
| What are the primary risk factors for APT? | Key risk factors include advanced age, high cumulative dose (>400 mg/day for >2 months or >150g total), pre-existing lung disease, and duration of therapy [1] [4] [3]. |
| What are the common clinical presentations? | The most common is a subacute interstitial pneumonitis, with symptoms of progressive dyspnea, nonproductive cough, and fever [1] [5]. Other forms include organizing pneumonia and ARDS [6] [4]. |
| How is APT diagnosed? | Diagnosis requires a high index of suspicion and exclusion of other causes (e.g., heart failure, infection). It is supported by new radiographic infiltrates, a decline in DLCO on PFTs, and improvement after amiodarone discontinuation [1] [6]. |
| What is the first-line management for APT? | Immediate discontinuation of this compound is critical. For moderate to severe cases, systemic corticosteroids (e.g., prednisone) are recommended, typically tapered over 4 to 12 months [1] [5] [4]. |
A standardized diagnostic workflow is crucial for confirming APT in both clinical and research settings. The following diagram and table outline the core process.
| Investigation | Methodology & Key Findings | Utility in APT Diagnosis |
|---|
| High-Resolution CT (HRCT) | Protocol: Non-contrast chest HRCT with prone imaging if possible. Key Findings: Bilateral ground-glass opacities, interstitial septal thickening, and consolidation, often with a basal or peripheral predominance [5] [6]. | Highly sensitive for detecting early parenchymal abnormalities; helps characterize the pattern of lung injury (e.g., organizing pneumonia) [1]. | | Pulmonary Function Tests (PFTs) | Protocol: Spirometry, lung volumes, and diffusing capacity for carbon monoxide (DLCO) [1]. Key Findings: A restrictive pattern (reduced FVC and TLC) and a significantly reduced DLCO (often >20% decrease from baseline) are characteristic [6] [7]. | A declining DLCO can be the earliest detectable abnormality, useful for monitoring at-risk patients [1] [4]. | | Bronchoscopy with BAL | Protocol: Bronchoalveolar lavage performed per standard clinical safety protocols. Cytologic examination of BAL fluid [5] [7]. Key Findings: Presence of foamy alveolar macrophages and a lymphocytic alveolitis. Electron microscopy may reveal lamellar bodies within lysosomes [7] [4]. | Primarily used to rule out infection and malignancy. Foamy macrophages confirm this compound exposure but are not diagnostic of toxicity alone [1] [4]. | | Histopathology (Biopsy) | Protocol: Transbronchial or surgical lung biopsy for tissue analysis (considered in diagnostically challenging cases) [4]. Key Findings: Phospholipid-laden foamy macrophages, interstitial pneumonitis, type II pneumocyte hyperplasia, and organizing diffuse alveolar damage [1] [4]. | The gold standard for confirming parenchymal injury patterns, though not always required for diagnosis [6]. |
Quantifying risk is essential for designing preventative studies and monitoring protocols. The table below summarizes key epidemiological data.
| Risk Factor | Hazard Ratio / Odds Ratio (Approx.) | Study Details & Notes |
|---|---|---|
| Underlying Lung Disease | OR 2.51 (95% CI 1.15-5.50) [3] | Chronic obstructive pulmonary disease (COPD) is the most common pre-existing condition noted [3]. |
| Ventricular Arrhythmia | OR 2.70 (95% CI 1.05-6.94) [3] | Indication for this compound use may be a proxy for higher cumulative doses or severity of underlying cardiac disease. |
| Advanced Age | OR 1.05 (95% CI 1.01-1.09) [3] | Risk increases per year of age. Studies often use >60 years as a cutoff for significantly elevated risk [4] [3]. |
| High Cumulative Dose | OR 4.76 (95% CI 1.31-17.31) [3] | The strongest modifiable risk factor. Doses >400 mg/day or cumulative dose >150g carry high risk [1] [7]. |
| Post-Cardiac Surgery | N/A - High Risk | A well-documented clinical scenario; exposure to high FiO2 and surgical stress are postulated contributors [1] [6]. |
This technical guide provides a foundation for understanding APT. For researchers, the following areas represent key knowledge gaps and opportunities for further investigation:
The table below summarizes the quantitative data and official recommendations for monitoring liver enzymes during amiodarone therapy.
| Parameter | Recommended Baseline Monitoring | Recommended Follow-up Monitoring | Notes & Context |
|---|---|---|---|
| General Incidence | --- | --- | Asymptomatic serum aminotransferase elevations occur in 15-50% of patients on long-term therapy [1]. Symptomatic liver injury is less common (<3%) [2] [3]. |
| Liver Enzymes (ALT, AST) | Test at initiation of therapy [1] [4]. | Every 6 months [1] [4]. | Some guidelines suggest monitoring every 3-6 months [2]. |
| Therapeutic Action Threshold | --- | --- | Consider discontinuation if enzymes are persistently >2x ULN [1] or if there is any clinical evidence of hepatic injury (e.g., hepatomegaly, jaundice, ascites) [1] [3]. |
| Typical Latency Period | --- | --- | Highly variable. Can range from days (IV formulation) to years (chronic oral therapy) [1] [5] [6]. |
| Other Key Tests | Consider chest X-ray, pulmonary function tests, TSH [2]. | TSH every 6 months; consider chest X-ray and pulmonary function tests annually [2] [4]. | Monitor for multi-organ toxicity involving lungs, thyroid, and eyes [7]. |
This table outlines the primary histopathological and clinical patterns of liver injury associated with this compound.
| Feature | Chronic Oral Toxicity (Common Pattern) | Acute IV Toxicity (Less Common Pattern) |
|---|---|---|
| Clinical Presentation | Often asymptomatic enzyme elevation; can progress to steatohepatitis, cirrhosis, and liver failure over months or years [1] [3]. | Rapid-onset (within 24-36 hours) symptomatic hepatitis with marked enzyme elevation; can mimic ischemic hepatitis [6] [8]. |
| Histopathology | Findings similar to alcoholic hepatitis: phospholipidosis, steatosis, ballooning degeneration, Mallory-Denk bodies, neutrophilic infiltration, and fibrosis [1] [9] [3]. | Centrolobular necrosis with minimal inflammation; little to no steatosis or phospholipidosis [1] [6]. |
| Key Mechanism | Direct drug accumulation in hepatocytes, inhibiting lysosomal phospholipases and causing phospholipidosis & mitochondrial injury [1] [3]. | Hypothesized to be solvent-related (Polysorbate 80) or due to drug-induced hypotension leading to ischemic injury [6] [8]. |
| Reversibility | Injury resolves slowly (over months) after discontinuation; can be irreversible once cirrhosis develops [1] [3]. | Injury usually reverses quickly (within days) after stopping the infusion [1] [6]. |
For researchers modeling or diagnosing this compound hepatotoxicity, the following approaches are critical.
Diagnosing DILI Causality: The causal relationship between this compound and liver injury is primarily established by consensus expert opinion after excluding competing etiologies [6]. Key criteria include:
Utilizing Radiologic and Histologic Tools:
Investigating Novel Automation in Monitoring: Recent research has explored the use of Robotic Process Automation (RPA) to automate the repetitive follow-up of patients on this compound. One validated prototype used a diagnostic algorithm to recommend follow-up intervals and management based on laboratory results, effectively reducing manual labor and improving the detection of side effects [2]. This represents a potential area for further development in clinical management and large-scale cohort studies.
The following diagram illustrates the core investigative workflow for suspected this compound hepatotoxicity, integrating the methodologies described above.
The molecular mechanisms of injury are complex. The diagram below summarizes the key signaling pathways involved in chronic oral this compound hepatotoxicity.
What are the key risk factors for developing significant intravenous AILI? Studies have identified that compromised cardiac and hepatic status are significant predictors. Specifically, pre-existing cardiomyopathy, congestive hepatomegaly, elevated baseline total bilirubin, need for inotropic support, and higher doses of IV this compound are independent risk factors for both the occurrence and severity of liver injury [8].
Can a patient who experienced acute liver injury from IV this compound be switched to the oral formulation? Published case reports indicate that yes, this can be safe. The acute liver injury from the IV form is often attributed to the solvent polysorbate 80. Patients who developed hepatitis from IV this compound have subsequently tolerated oral this compound without recurrent liver injury [6]. However, this decision requires careful risk-benefit analysis by a clinician.
How does the histopathology of this compound hepatotoxicity differ from other liver diseases? The classic histology of chronic oral this compound toxicity closely mimics alcoholic steatohepatitis, featuring steatosis, ballooned hepatocytes, Mallory-Denk bodies, and neutrophilic infiltration [1] [3]. The key distinguishing feature, often visible on electron microscopy, is the presence of lamellar lysosomal inclusion bodies indicative of phospholipidosis [1] [9] [3].
What is the prognosis for this compound-induced hepatotoxicity? The prognosis is highly dependent on the pattern of injury and how early it is detected.
The table below summarizes the key pathophysiological mechanisms by which amiodarone disrupts thyroid function.
| Mechanism | Pathophysiological Basis | Clinical Outcome |
|---|---|---|
| Iodine Excess | A 200 mg daily dose provides ~75 mg of organic iodine, vastly exceeding the 0.15-0.30 mg daily requirement [1] [2]. | Altered hormone synthesis; can trigger both hypothyroidism and thyrotoxicosis [3]. |
| Intrinsic Drug Effects | Inhibits type I 5'-deiodinase, reducing peripheral conversion of T4 to T3 [2] [4]. | Increased serum T4 and rT3, decreased T3 [2]. |
| Competitive antagonism of thyroid hormone receptors [4]. | Modifies thyroid hormone action at the cellular level. | |
| Direct Cytotoxicity | This compound and its metabolite, desethylthis compound (DEA), have a direct toxic effect on thyroid follicular cells [2] [4]. | Destructive thyroiditis leading to hormone release (Type 2 AIT) [2]. |
This compound-induced thyroid dysfunction is primarily classified into two main types. The diagnostic workflow below outlines the logical process for differentiating between them, which is critical for determining the correct treatment path.
The table below details the diagnostic characteristics and first-line treatment strategies for each type of this compound-induced thyrotoxicosis (AIT).
| Feature | Type 1 AIT (Iodine-Induced) | Type 2 AIT (Destructive Thyroiditis) |
|---|---|---|
| Underlying Thyroid | Preexisting abnormality (e.g., nodular goiter, Graves') [3] [5] | Previously normal gland [3] [5] |
| Pathogenesis | Excess iodine leads to uncontrolled hormone synthesis (Jod-Basedow phenomenon) [5] | Drug toxicity causes follicular cell destruction and hormone release [2] [5] |
| Key Diagnostic Tools | Color-Flow Doppler US: Increased vascularity and blood-flow velocity [5]. | Color-Flow Doppler US: Absence of hypervascularity [5]. |
| Scintigraphy: Normal or increased uptake (if measurable despite iodine load) [5]. Technetium-99m sestamibi may show increased uptake [5]. | Scintigraphy: Very low uptake (<3%) [5]. Technetium-99m sestamibi shows low uptake [5]. | |
| First-Line Treatment | Thionamides (Methimazole or Propylthiouracil) [2] [6]. Potassium perchlorate may be added [6]. | Glucocorticoids (e.g., Prednisone 0.5-0.7 mg/kg/day) [5] [6]. |
| This compound Discontinuation | Recommended if possible [3]. | Recommended, condition is often self-limited upon discontinuation [6]. |
The decision to continue or discontinue this compound must be made in consultation with a cardiologist, weighing the severity of the arrhythmia against the thyroid dysfunction [6]. Below are the standard management protocols.
Management of AIH is generally more straightforward. Levothyroxine replacement therapy is the standard treatment to normalize TSH levels [3] [2]. This compound therapy can often be continued if it is critically needed for arrhythmia control [3] [6]. If this compound is discontinued, hypothyroidism may resolve in patients without pre-existing thyroid disease, but it is often permanent in those with underlying autoimmune thyroiditis (e.g., Hashimoto's) [2] [6].
Robust monitoring protocols are essential for clinical trials involving this compound to ensure patient safety and data quality.
1. How does amiodarone interact with warfarin, and what is the clinical evidence? The interaction is primarily pharmacokinetic, where this compound inhibits the metabolic clearance of warfarin.
2. What is the nature of the drug-drug interaction between this compound and digoxin? This interaction is characterized by a significant increase in digoxin serum concentrations due to altered pharmacokinetics [4] [1].
3. Which statins interact with this compound, and what is the underlying mechanism? The interaction risk varies significantly between statins, depending on their metabolic pathways [5].
The following table consolidates quantitative data from clinical studies and model-based predictions for these interactions.
| Interacting Drug | Mechanism of Interaction | Quantitative Change in Victim Drug Exposure | Clinical Manifestation & Risk |
|---|---|---|---|
| Warfarin [2] | CYP2C9 inhibition | 35-65% reduction in required warfarin dose | Increased INR; risk of bleeding |
| Digoxin [4] [1] | P-gp inhibition | 70-100% increase in serum concentration; 79% increase in AUC (PBPK model) [4] [1] | Digoxin toxicity (arrhythmias, GI, neurological) |
| Atorvastatin [5] | Weak CYP3A4 & P-gp inhibition | Increased plasma levels (degree varies) | Increased risk of myopathy/rhabdomyolysis |
| Rivaroxaban [1] | CYP3A4/CYP2J2 & P-gp inhibition | 38% increase in AUC (PBPK model) [1] | Increased risk of bleeding |
| Phenytoin [1] | CYP2C9 inhibition | 59% increase in AUC (PBPK model) [1] | Central nervous system (CNS) toxicity |
For researchers designing studies or monitoring protocols around these interactions, here are key methodological considerations.
1. Protocol for Investigating this compound-Warfarin Interaction
2. Protocol for Managing this compound-Digoxin Coadministration
3. Protocol for Managing this compound-Statin Coadministration
The following diagrams illustrate the experimental workflow for studying these interactions and the key mechanistic pathways involved.
The table below summarizes key safety data from meta-analyses and recent clinical studies on low-dose amiodarone, providing a quantitative basis for your risk assessments.
| Study Type | Dose Defined | Pooled Incidence of Side Effects (95% CI) | Pooled Incidence Requiring Discontinuation (95% CI) |
|---|---|---|---|
| Systematic Review & Meta-analysis (10 studies, n=901) [1] [2] | Low-Dose (≤200 mg/day) | 17% (12% - 22%) | 6% (3% - 11%) |
| Systematic Review & Meta-analysis (Subgroup) [1] [2] | Very-Low-Dose (≤100 mg/day) | 11% (4% - 27%) | 2% (1% - 6%) |
| Observational Cohort Study (n=120) [3] | Extremely-Low-Dose (50 mg/day) | -- | 0.8% (Interstitial Pneumonia) |
Based on clinical guidelines and recent research, implementing a structured monitoring protocol is essential for the safe use of this compound in any context [4] [5] [6]. The workflow for this protocol can be visualized as follows:
Q1: What is considered a "low-dose" of this compound in current research? In recent literature, ≤200 mg/day is typically defined as "low-dose," ≤100 mg/day as "very-low-dose," and studies are now exploring "extremely-low-dose" regimens like 50 mg/day [1] [3] [2].
Q2: How long do this compound's effects persist after discontinuation? Due to its exceptionally long half-life (15-142 days for the parent drug), pharmacological effects and potential side effects can persist for weeks to months after the drug is stopped [4] [7]. This must be factored into washout periods for crossover trials.
Q3: Is routine therapeutic drug monitoring of this compound levels recommended? No. The relationship between plasma concentration and therapeutic effect is not well-established [4] [5]. Monitoring is based on clinical efficacy and safety parameters (e.g., organ function tests), not drug levels.
Q1: What are the proposed screening recommendations for patients on amiodarone? While protocols are not standardized, the following schedule is suggested based on the typical onset of AAON [1] [2]:
Q2: What should a screening ophthalmic examination include? A thorough assessment should focus on detecting signs of optic neuropathy and other ocular toxicity [3] [2]:
Q3: How is AAON differentiated from Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION)? Differentiating AAON from NAION is a key diagnostic challenge. The following table outlines distinguishing features based on proposed criteria [5] [6] [7].
| Characteristic | This compound-Associated Optic Neuropathy (AAON) | Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION) |
|---|---|---|
| Onset | Often insidious and slow progression [1] [7] | Typically acute (sudden) [7] |
| Laterality | Frequently bilateral or sequential involvement [1] [7] | Usually unilateral at onset [7] |
| Optic Disc Edema | Protracted (median 3 months; can last over a year) [1] [7] | Usually resolves within 2-6 weeks [1] |
| Optic Disc Cupping | No association with a particular cup-to-disc ratio [1] [7] | Often occurs in a "disc at risk" (small or absent cup) [1] |
| Optic Nerve Dysfunction | Can be mild (e.g., visual acuity ≥20/40) [5] | Often moderate to severe [6] |
Q4: What is the underlying mechanism of AAON? The exact pathophysiology is not fully established, but the leading hypothesis involves drug-induced phospholipidosis. This compound and its metabolite accumulate within the lysosomes of optic nerve axons, forming lamellated inclusions. This accumulation is thought to mechanically or biochemically disrupt axoplasmic transport, leading to nerve injury [1] [4] [6]. Recent animal studies also suggest this compound can induce apoptosis of retinal ganglion cells via inhibition of the PI3K/Akt signaling pathway [6].
The diagram below illustrates this proposed mechanistic pathway.
For researchers investigating AAON, the following points are critical:
1. How common is Torsades de Pointes with amiodarone? The incidence varies by the route of administration:
Despite its potential to prolong the QT interval, this compound is considered to have a lower proarrhythmic risk compared to other antiarrhythmics. However, a large analysis of the FDA Adverse Event Reporting System (FAERS) found this compound was the drug associated with the highest number of reported TdP cases, indicating it is a significant clinical concern [3].
2. What are the key risk factors for this compound-induced TdP? The risk is multifactorial. The table below summarizes the primary patient-specific and clinical risk factors identified in clinical studies [1].
| Risk Factor Category | Specific Factors |
|---|---|
| Patient Demographics | Female sex [1] |
| Cardiac Conditions | Left ventricular dysfunction, Heart failure, Baseline prolonged QTc interval [1] [2] |
| Metabolic Factors | Electrolyte abnormalities (Hypokalemia, Hypomagnesemia) [1] [2] |
| Concomitant Medications | Concomitant use of beta-blockers, Digoxin therapy [1] |
| Other Clinical Scenarios | Recent conversion from atrial fibrillation to sinus rhythm, Renal impairment (e.g., patients on dialysis) [2] |
3. What is the proposed mechanism behind this compound-induced TdP? this compound is primarily a Class III antiarrhythmic that blocks potassium rectifier currents (IKr), leading to action potential prolongation and a prolonged QT interval [4] [5]. Unlike many other QT-prolonging drugs, it is thought to homogeneously prolong ventricular repolarization, which is why TdP is relatively rare.
However, in high-risk situations, this compound can significantly increase the transmural dispersion of repolarization (TDR), often represented on ECG by a prolonged Tpeak-Tend (Tp-e) interval. An increased TDR provides a substrate for re-entry, which can degenerate into TdP, especially when a trigger like hypokalemia or a pause is present [2].
The diagram below visualizes the interaction of risk factors leading to TdP:
Monitoring Protocol for Patients on IV this compound A strict monitoring protocol is essential for early detection and prevention. The following workflow is recommended based on case studies and clinical trials [1] [2].
Detailed Methodologies from Key Studies
ECG Measurement Protocol (as used in [1]):
Management of Acute TdP:
Critical Drug-Drug Interaction Be aware of a significant pharmacokinetic interaction:
Q1: What is the mechanistic basis for using cholestyramine in amiodarone toxicity?
This compound and its active metabolite, desethylthis compound (DEA), undergo significant enterohepatic circulation [1] [2]. This means they are excreted via the bile into the intestine, where a portion is reabsorbed back into the bloodstream, contributing to their exceptionally long half-lives (up to 100 days for this compound) [1] [2].
Cholestyramine is a non-absorbable bile acid sequestrant [3]. Its mechanism of action is summarized in the diagram below:
By interrupting this cycle, cholestyramine reduces systemic reabsorption, thereby accelerating the elimination of these compounds and helping to resolve toxicity [4] [3].
Q2: What is the experimental evidence supporting this use?
A 1986 comparative study provides key clinical evidence, with quantitative data summarized in the table below [4]:
| Study Group | Serum this compound Level (μg/mL) at 7.5 hours | Elimination Half-Life after Long-Term Therapy |
|---|---|---|
| Control (without Cholestyramine) | 0.42 ± 0.11 | 35-58 days (inferred from controls) |
| With Cholestyramine | 0.21 ± 0.14 | 23.5, 29, and 32 days (in 3 patients) |
The study concluded that cholestyramine significantly reduces the enterohepatic circulation of this compound and can accelerate the regression of dose-dependent side effects [4].
Q3: What are the key considerations for experimental protocols or clinical management?
When designing studies or treatment protocols, consider the following parameters derived from the literature:
| Parameter | Consideration & Rationale |
|---|---|
| Indication | Management of suspected or confirmed dose-dependent this compound toxicity (e.g., pulmonary, thyroid, hepatic) [4] [5] [6]. |
| Mechanism | Binds this compound/DEA in gut lumen; interrupts enterohepatic circulation [4] [3]. |
| Dosing & Administration | Typical dose: 4 g [3] [7]. Must be mixed with liquid or soft food [7]. |
| Drug Interaction Timing | Binds other drugs; administer others ≥1 hour before or 4-6 hours after cholestyramine [7]. |
| Primary Safety & Monitoring | Monitor for constipation, bloating; ensure adequate hydration/fiber [3] [7]. Monitor resolution of toxic symptoms (e.g., pulmonary, thyroid function) [1] [5]. |
Q4: What are the common and serious toxicities of this compound that cholestyramine might address?
Cholestyramine is theoretically most useful for non-emergent, dose-dependent toxicities that persist due to this compound's long half-life. The table below outlines major toxicities for monitoring.
| Organ System | Toxicity | Key Characteristics & Monitoring |
|---|---|---|
| Pulmonary | This compound-induced pulmonary toxicity (APT) [5] | Can be life-threatening; incidence 1-5% [5]. Presents with cough, dyspnea, hypoxemia; HRCT shows ground-glass opacities, organizing pneumonia [5]. |
| Thyroid | Hypothyroidism or Thyrotoxicosis [1] [6] | Caused by this compound's high iodine content and impact on hormone metabolism [1] [2]. Monitor Thyroid Function Tests (TSH, T4, T3) [1]. |
| Hepatic | Hepatotoxicity [1] [6] | Ranges from elevated liver enzymes to steatosis, fibrosis, or cirrhosis [6]. Monitor liver enzymes (AST, ALT) periodically [1]. |
| Other | Corneal deposits, skin phototoxicity, blue-grey skin discoloration, neurologic effects [1] | Often dose- and duration-dependent. Requires appropriate specialist monitoring [1]. |
The primary management for serious this compound toxicity is immediate drug discontinuation; cholestyramine serves as an adjunct to accelerate recovery [4] [5]. For severe cases like APT, systemic corticosteroids are the cornerstone of treatment [5].
Amiodarone has complex pharmacokinetics that are critical for accurate modeling. Key characteristics and common, clinically significant drug-drug interactions (DDIs) are summarized below.
Table 1: Key this compound Pharmacokinetic Parameters [1] [2] [3]
| Parameter | Description |
|---|---|
| Bioavailability | Highly variable, ranging from 22% to 86%. |
| Effect of Food | Absorption is enhanced with a high-fat meal, increasing the rate and extent of absorption. |
| Distribution | Highly lipophilic, leading to a very large volume of distribution and extensive tissue accumulation. |
| Metabolism | Extensively hepatic, primarily via Cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2C8. |
| Inhibition Profile | Potent inhibitor of CYP2C9 and P-glycoprotein (P-gp); weak inhibitor of CYP3A4. |
| Active Metabolite | N-desethylthis compound (MDEA). |
| Half-Life | Exceptionally long, ranging from several weeks to months (averaging ~58 days). |
| Elimination | Primarily eliminated via the bile; renal excretion is negligible. |
Table 2: Quantified DDIs and Proposed Dose Adjustments [4] [5] [6]
| Victim Drug | Interaction Mechanism | Exposure Increase | Proposed Dose Adjustment |
|---|---|---|---|
| Digoxin | P-gp inhibition | ~79% at steady-state [4] | Reduce dose by 40% to 50% [4] [6] |
| Rivaroxaban | CYP3A4 & P-gp inhibition | ~38% at steady-state [4] | Reduce dose by 25% [4] |
| Phenytoin | CYP2C9 inhibition | ~59% at steady-state [4] | Reduce dose by 45% [4] |
| Warfarin | CYP2C9 inhibition | Significant increase in INR | Reduce warfarin dose by 20-30%; closer monitoring required [6] |
| Apixaban | CYP3A4 & P-gp inhibition | AUC increased 1.1- to 1.7-fold; clearance decreased by 33% [5] | No empiric dose adjustment needed for most patients [5] |
Here are detailed methodologies for key experiments and modeling approaches cited in recent literature.
1. Physiologically Based Pharmacokinetic (PBPK) Modeling
A 2025 study used PBPK modeling to simulate and validate DDIs between this compound and digoxin, rivaroxaban, and phenytoin [4].
2. Population Pharmacokinetic (PopPK) Modeling in a Real-World Cohort
A 2025 real-world study on this compound and apixaban utilized a PopPK approach [5].
The following diagram illustrates the logical workflow for PBPK modeling and simulation of this compound DDIs, based on the described methodology.
Safety in Dosing When modeling low-dose regimens, evidence from a systematic review indicates that low-dose this compound (≤200 mg/day) and very-low-dose this compound (≤100 mg/day) are associated with a lower incidence of significant side effects. The pooled incidence of side effects requiring discontinuation was 6% for low-dose and 2% for very-low-dose therapy [7].
FAQ 1: How should we handle this compound's active metabolite in our model? The metabolite N-desethylthis compound (MDEA) is pharmacologically active and contributes to both antiarrhythmic effects and DDIs. It exhibits time-dependent inhibition of CYP enzymes like CYP3A4 [5]. For a comprehensive model, especially for long-term simulations, incorporating the formation, distribution, and inhibitory effects of MDEA is necessary for accuracy.
FAQ 2: Why might our model predictions not match observed clinical data for certain patients? Consider these covariates and confounders:
The hypotension associated with intravenous (IV) amiodarone is primarily due to the formulation's cosolvents, polysorbate 80 and benzyl alcohol, rather than the antiarrhythmic compound itself [1] [2]. These solvents can cause both vasodilation and direct depression of myocardial contractility, leading to a drop in blood pressure [1].
A key finding from animal studies is that this hypotensive effect is not limited to the initial bolus but is sustained throughout the maintenance infusion period [2]. Furthermore, administering the maintenance infusion dose alone—without a preceding loading dose—can still produce hypotension of a similar magnitude, though with a delayed onset of approximately 60 minutes [2].
The diagram below illustrates the pathway from administration to hypotension.
The table below summarizes quantitative data on the hemodynamic effects of different this compound formulations, highlighting the role of cosolvents.
| Formulation | Model | Incidence / Magnitude of Hypotension | Key Hemodynamic Changes |
|---|
| Standard IV (with cosolvents) [2] | Beagle dogs (n=7/group) | Significant and persistent | - ↓ Mean Aortic Pressure
This FAQ section addresses common issues and solutions related to IV this compound-induced hypotension in a research or development context.
FAQ 1: What immediate actions should be taken if significant hypotension occurs during IV this compound infusion in an experimental model?
FAQ 2: Is the hypotension dose-dependent or related to the rate of administration?
FAQ 3: How can the risk of hypotension be minimized in studies using IV this compound?
For researchers aiming to characterize or screen for this adverse effect, the following methodologies from the cited literature can serve as a reference.
Protocol 1: In Vivo Hemodynamic Profiling in an Animal Model
Protocol 2: Comparative Formulation Safety Assessment
The table below summarizes key efficacy and safety data from major clinical trials comparing amiodarone and sotalol for the prevention of atrial fibrillation (AF) recurrence.
| Metric | This compound | Sotalol | Placebo | Clinical Context |
|---|---|---|---|---|
| Maintenance of Sinus Rhythm (1 year) | 48% - 71% of patients [1] [2] | 32% - 40% of patients [1] [2] | ~13% [2] | In patients with recurrent, symptomatic AF. |
| Median Time to AF Recurrence | 487 - 809 days [2] [3] | 74 - 209 days [2] [3] | 6 - 13 days [2] [3] | Time to recurrence was significantly longer with this compound. |
| Pharmacologic Conversion Rate | 52% (average) [4] | 49% (average) [4] | - | Efficacy is similar for converting AF to sinus rhythm [4]. |
| Key Safety Concerns | Higher rate of non-cardiac adverse events (e.g., pulmonary, thyroid, liver toxicity) [5] [6] | Risk of torsades de pointes; requires monitoring of QT interval and renal function [6] | - | Long-term this compound use associates with more non-cardiac side effects. |
| Mortality (in patients with AF & CAD) | Higher risk of all-cause death vs. no AAD (reference) [7] [8] | Higher risk of all-cause death vs. no AAD, but lower risk vs. This compound [7] [8] | - | Based on a retrospective analysis; sotalol was prescribed to patients with fewer comorbidities [7]. |
For a deeper understanding, here are the methodologies and detailed findings from the pivotal clinical trials cited.
The SAFE-T trial was a landmark, double-blind, placebo-controlled study that provides a direct comparison of the two drugs.
This earlier study focused on patients with recurrent symptomatic AF without significant structural heart disease.
A large retrospective analysis provided real-world insights into the safety profiles of these drugs in a comorbid population.
The following diagram summarizes the typical clinical workflow and decision-making process when choosing between these antiarrhythmic drugs, based on the evidence from the trials.
Figure 1: Decision Pathway for this compound vs. Sotalol in Atrial Fibrillation. This workflow integrates efficacy data and safety considerations from clinical trials, highlighting that patient comorbidities significantly influence drug selection. CAD: Coronary Artery Disease.
The table below summarizes the core characteristics, efficacy, and safety data for this compound and propafenone based on the gathered information.
| Aspect | This compound | Propafenone |
|---|---|---|
| Drug Class | Primarily Class III (with I, II, & IV properties) [1] [2] | Class Ic [3] |
| Primary Mechanism | K+ channel blockade (prolongs action potential); also blocks Na+ channels, and has beta-blocking & calcium channel blocking effects [1] [2] | Na+ channel blockade [3] |
| Efficacy: Ventricular Arrhythmias | 77% reduction in chronic ventricular extrasystoles (1986 trial) [4] | 78% reduction in chronic ventricular extrasystoles (1986 trial) [4] |
| Efficacy: Post-Operative AFib/Flutter Conversion | 77% conversion rate over 24 hours; slower onset (14% by 1 hour) [5] | 67% conversion rate over 24 hours; faster onset (41% by 1 hour) [5] |
| Safety: Proarrhythmia & Mortality in AFib with HF | Higher risk of composite proarrhythmic outcome and arrhythmic death (referent) [3] | Lower risk of composite proarrhythmic outcome (aHR: 0.52) and arrhythmic death (aHR: 0.22) [3] |
| Notable Safety Concerns | Complex profile: Pulmonary toxicity, thyroid dysfunction (hypo-/hyper-), hepatic toxicity, neurological effects, photosensitivity, bradycardia [1] [2]. | Generally better tolerated; minor digestive and neurosensory side effects; potential for proarrhythmia in structural heart disease [4] [3]. |
| Pharmacokinetics | Very long half-life (weeks); slow onset (weeks for full oral effect); active metabolites [1] | Not fully detailed in results; faster onset and elimination than this compound inferred [4] |
| Key Clinical Considerations | Drug of choice for life-threatening ventricular arrhythmias; used off-label for AFib; requires monitoring for extra-cardiac toxicity [1] | Faster-acting for AFib conversion; recent real-world data suggests a better safety profile in HF than previously thought; caution in structural heart disease [3] [5] |
A recent (2025) large, population-based cohort study provides strong real-world evidence on the safety of these drugs in patients with atrial fibrillation and heart failure, a population where use of Class Ic drugs like propafenone has traditionally been cautioned [3].
A 1996 randomized trial compared the drugs for converting new-onset atrial fibrillation or flutter after cardiac surgery [5].
For the key studies cited, here are summaries of their methodological details.
1. Population-Based Cohort Study: Propafenone vs. This compound in AFib with HF [3]
2. Randomized Clinical Trial: Conversion of Post-Operative AFib [5]
The following diagram illustrates the core mechanisms of both drugs and the logical workflow for the cited clinical study.
The evidence indicates that the choice between this compound and propafenone is highly context-dependent:
A key limitation of this analysis is the age of some efficacy studies (e.g., 1986 for ventricular extrasystoles). The recent 2025 safety study [3] highlights a critical need for modern, prospective, randomized controlled trials that directly compare these drugs across various patient subgroups to provide definitive guidance.
The table below summarizes findings from key studies comparing amiodarone and digoxin in critically ill patients.
| Aspect of Comparison | This compound Findings | Digoxin Findings | Key Study References |
|---|---|---|---|
| Time to Rate Control (HR <110 bpm) | Faster (Median: 2 hours) [1] [2] | Slower (Median: 4-5.5 hours) [3] [1] [2] | [3] [1] [2] |
| Maintenance of Rate Control | Effective; superior in high sympathetic tone/inflammation [1] [2] | Effective at rest; less effective with high catecholamines/inflammation [3] [1] [2] | [3] [1] [2] |
| Conversion to Sinus Rhythm | More effective; longer duration of sinus rhythm [1] [2] | Less effective [1] [2] | [1] [2] |
| Safety: Bradycardia | Higher incidence (7.7%) [1] [2] | Lower incidence (3.4%) [1] [2] | [1] [2] |
| Safety: Mortality Association | Increased long-term all-cause mortality in non-critically ill outpatients [4] | Increased mortality at serum levels >1.0-1.2 ng/mL; requires careful monitoring [5] | [4] [5] |
| Key Considerations | - Potentially worsened hypotension (increased vasopressor need) [1] [2]
To evaluate the evidence, understanding the methodology of the key comparative studies is crucial.
Study by Gritsenko et al. (2018) [3]
Study from Scientific Reports (2022) [1] [2]
Several factors beyond efficacy influence the choice between these agents:
The following diagram outlines a general decision-making framework based on the available evidence.
The most critical safety finding from recent research is to avoid the concomitant use of digoxin and this compound due to a significant association with increased mortality [8].
The table below summarizes key quantitative findings from major meta-analyses on low-dose amiodarone safety.
| Analysis Focus | Included Studies & Patients | Dose Definition | Overall Side Effect Incidence (95% CI) | Discontinuation Due to Side Effects (95% CI) |
|---|
| Very-Low-Dose (2020 Analysis) [1] [2] [3] | 10 observational studies (n=901) | Low-dose: ≤200 mg/day Very-low-dose: ≤100 mg/day | 17% (12%–22%) for ≤200 mg/day 11% (4%–27%) for ≤100 mg/day | 6% (3%–11%) for ≤200 mg/day 2% (1%–6%) for ≤100 mg/day | | Low-Dose (1997 Analysis) [4] [5] | 4 placebo-controlled RCTs (n=1,465) | Low-dose: ≤400 mg/day (Mean: 152-330 mg/day) | Not separately reported | 22.9% (vs. 15.4% for placebo) |
The 1997 meta-analysis, which used a broader dose definition, found that low-dose this compound was associated with a statistically significant increase in drug discontinuation and specific side effects compared to placebo [4] [5]. In contrast, the 2020 analysis suggests that with modern, lower dosing strategies, the incidence of significant side effects requiring discontinuation is markedly reduced, especially at doses of 100 mg/day or less [1] [3].
For independent verification and further research, here are the core methodological details from the key analyses.
1. 2020 Systematic Review and Meta-Analysis Protocol [2] [3]
2. 1997 Meta-Analysis Protocol [4] [5]
The following diagram illustrates the relationship between this compound dose levels and the corresponding risk of side effects requiring discontinuation, based on the analyzed data.
When interpreting these findings for drug development or clinical guidance, consider these critical points:
| Comparison | Outcome Measure | Result (Odds Ratio) | 95% Confidence Interval | P-value | Conclusion |
|---|---|---|---|---|---|
| Amiodarone + Beta-Blocker vs. Beta-Blocker Monotherapy [1] | Total ICD Shocks | 0.76 | 0.44 - 1.31 | 0.32 | Not statistically significant |
The meta-analysis found that the combined use of this compound and a beta-blocker was not associated with a statistically significant reduction in ICD shocks compared to beta-blocker therapy alone. Furthermore, the analysis indicated that the combination therapy did not lead to improvements in other critical outcomes, such as hospitalizations or mortality [1].
For a deeper understanding of the evidence, here are the methodological details from the key meta-analysis cited above.
The following diagram illustrates the distinct yet complementary electrophysiological mechanisms of this compound and beta-blockers, which form the rationale for their investigation in combination therapy.
This diagram shows how this compound and beta-blockers target arrhythmias through different pathways. This compound's multi-channel blocking effects work directly on the cardiac action potential, while beta-blockers antagonize the sympathetic nervous system's influence on the heart [2] [3]. The combination was theorized to provide synergistic protection against the arrhythmias that trigger ICD shocks.
The table below summarizes key findings from major studies comparing intravenous vernakalant and amiodarone for acute cardioversion of recent-onset AF.
| Trial / Study | Vernakalant Conversion Rate | This compound Conversion Rate | Key Findings & Context |
|---|
| AVRO (Phase III RCT) [1] | 51.7% within 90 min | 5.2% within 90 min | • Vernakalant was statistically superior (p < 0.0001). • Median time to conversion: 11 minutes with vernakalant. • More patients ready for discharge at 2 hours with vernakalant (37% vs 9.5%). | | Real-World Observational Study [2] | 76.4% overall | N/A | • Analysis of 263 AF episodes in an emergency department. • Median time to conversion: 15 minutes. • Early administration (<12 hours) was a key predictor of success. | | RAFF4 Trial (vs. Procainamide) [3] | 62.4% within 30 min of infusion | N/A (Compared to procainamide: 48.3%) | • Confirms vernakalant's high efficacy in a 2025 study. • Faster conversion time than procainamide (21.8 vs 44.7 min). • Fewer patients required subsequent electrical cardioversion. | | Facilitated Electrical Cardioversion [4] [5] | 66.7% success rate post-infusion | 46.7% success rate post-infusion | • In patients with failed initial electrical cardioversion. • The difference was not statistically significant (P=0.109) in the overall group. • Vernakalant was significantly more effective in a subgroup with prior AF ablation (66.7% vs 11.1%). |
Regarding safety, the AVRO trial reported that adverse events were more common with vernakalant within the first 2 hours (27.6% vs. 8.6% for this compound), with the most frequent being dysgeusia (altered taste, 6.9%) and sneezing (3.4%) [1]. A real-world study noted an overall adverse event rate of 15.2%, which was more frequent in patients with heart failure or when the drug was administered late [2]. Proarrhythmic events like Torsades de Pointes were rare in clinical trials for both drugs [1].
The distinct efficacy profiles of vernakalant and this compound are rooted in their different mechanisms of action.
Vernakalant is an atrial-selective antiarrhythmic drug. Its primary mechanism involves:
This multi-channel blockade results in the termination and prevention of AF while minimizing the risk of ventricular proarrhythmia.
This compound is a potent antiarrhythmic with properties of all four Vaughan Williams classes [6]. Its acute effects during intravenous administration for cardioversion are primarily due to:
The following diagram illustrates the core signaling pathways and ion channels targeted by each drug in the heart.